molecular formula C8H10N2OS B1274649 2-Propylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 876890-33-4

2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No.: B1274649
CAS No.: 876890-33-4
M. Wt: 182.25 g/mol
InChI Key: WIMOKHQOYWCCPI-UHFFFAOYSA-N
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Description

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propylsulfanyl-pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylsulfanyl-pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-3-12-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMOKHQOYWCCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390281
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876890-33-4
Record name 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activity of Pyrimidine Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine thioethers, a class of heterocyclic compounds characterized by a pyrimidine ring linked to a sulfur atom, have emerged as a versatile and highly privileged scaffold in medicinal chemistry. The inherent electronic properties of the pyrimidine ring, combined with the flexibility of the thioether linkage, allow for the generation of diverse molecular architectures with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine thioethers, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), rendering it a biologically significant motif.[4] Its derivatives have been extensively investigated and have yielded numerous therapeutic agents with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[1][2][3][5] The introduction of a thioether moiety to the pyrimidine core provides a critical handle for synthetic modification, enabling the fine-tuning of physicochemical properties and biological targets.

This guide will systematically dissect the key therapeutic areas where pyrimidine thioethers have shown significant promise, offering both a comprehensive overview and detailed, actionable insights for laboratory investigation.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The anticancer potential of pyrimidine thioethers is one of the most extensively studied areas, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer progression, such as protein kinases.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidine thioethers exert their anticancer effects is the inhibition of protein kinases.[6][7] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, including non-small-cell lung cancer (NSCLC).[8][9] Pyrimidine-based compounds have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[9] Pyrimidine thioethers can act as ATP-mimetic inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its auto-phosphorylation and downstream signaling.[6][7][8] This blockade of EGFR signaling can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[8][10] Several thiapyran-pyrimidine derivatives have shown promising activity as EGFR inhibitors, with some exhibiting selectivity for mutant forms of EGFR, such as EGFRT790M/L858R, which is associated with acquired resistance to first-generation TKIs.[10]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key regulators of this process. Some pyrimidine thioethers have been identified as potent inhibitors of VEGFR-2, thereby suppressing angiogenesis and limiting tumor expansion.[4]

Structure-Activity Relationship (SAR)

The anticancer activity of pyrimidine thioethers is highly dependent on their substitution pattern. Key SAR insights include:

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine core significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its interaction with the target protein.

  • The Thioether Linkage: The length and flexibility of the alkyl or aryl group attached to the sulfur atom are critical. This portion of the molecule often occupies a hydrophobic pocket in the target enzyme's active site.

  • Terminal Moieties: The functional groups at the distal end of the thioether side chain play a crucial role in target binding and overall potency. For instance, the incorporation of aryl urea moieties has been shown to induce apoptosis in cancer cells.[11]

General Structure R1 R2 Observed Activity Reference
Pyrimidine-ThioetherVaried SubstituentsAryl/HeteroarylEGFR Inhibition[10]
Pyrimidine-ThioetherH, AlkylSubstituted PhenylVEGFR-2 Inhibition[4]
Pyrimidine-ThioetherAminoAryl UreaApoptosis Induction[11]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine thioether compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Pyrimidine Thioether Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for Formazan Formation add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial and Antiviral Activities

Pyrimidine thioethers have demonstrated significant potential as antimicrobial and antiviral agents, addressing the critical need for new therapeutics to combat infectious diseases.[1][2][12]

Antimicrobial Activity

Derivatives of pyrimidine thioethers have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]

Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, it is believed that pyrimidine thioethers may interfere with essential microbial processes. For instance, thienopyrimidine derivatives have been identified as promising candidates for a new class of antibacterial agents.[13] The molecular structure of these compounds possesses features that allow them to interact with microbial targets.[13]

Structure-Activity Relationship (SAR): The antimicrobial activity is influenced by the nature of the substituents on both the pyrimidine and the thioether moieties. The presence of specific functional groups can enhance the potency and spectrum of activity. For example, the incorporation of a p-methoxyphenyl group on the pyrimidine nucleus has been reported to improve the antimicrobial activity of some derivatives.[12]

Antiviral Activity

Pyrimidine thioethers have also emerged as a novel class of inhibitors for viral enzymes, particularly HIV-1 reverse transcriptase (RT).[15][16]

Mechanism of Action: Several pyrimidine thioether derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15][17] They bind to a hydrophobic pocket in the RT enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[15] Notably, some of these compounds have shown activity against NNRTI-resistant strains of HIV.[15][16]

Structure-Activity Relationship (SAR): Modifications to both the pyrimidine ring and the thioether side chain have yielded potent anti-HIV agents.[15] The optimization of these structures has led to compounds with IC50 values in the nanomolar range against wild-type and resistant HIV-1 strains.[15][16]

Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilutions: Prepare serial twofold dilutions of the pyrimidine thioether compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, pyrimidine thioethers have been investigated for a range of other biological activities.

Anti-inflammatory Activity

Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects.[1][5][18][19]

Mechanism of Action: The anti-inflammatory actions of pyrimidine compounds are often attributed to their ability to inhibit key inflammatory mediators.[5][18] This can include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[18][19] Some pyrimidine derivatives have shown selective inhibition of COX-2, which is an attractive profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[1][19] They can also suppress the expression and activities of other inflammatory mediators like tumor necrosis factor-α (TNF-α) and various interleukins.[5][18]

Other Activities
  • Antidepressant and Anxiolytic Activity: A novel class of pyrimidine thioethers has been identified with antidepressant, anxiolytic, and nootropic (cognition-enhancing) properties.[20] Molecular modeling studies suggest that these compounds may interact with GABA-A, melatonin, and sigma-1 receptors.[20]

  • Antioxidant Activity: Some pyrimidine derivatives have been evaluated for their antioxidant properties.[21]

Signaling Pathway for EGFR Inhibition by Pyrimidine Thioethers

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation PyrimidineThioether Pyrimidine Thioether PyrimidineThioether->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition by pyrimidine thioethers.

Conclusion

Pyrimidine thioethers represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their amenability to synthetic modification allows for the systematic exploration of structure-activity relationships and the optimization of their therapeutic properties. The continued investigation of this chemical scaffold is likely to yield novel drug candidates for a variety of diseases, from cancer and infectious diseases to inflammatory and neurological disorders. This guide has provided a comprehensive overview of the current state of research in this field, offering both foundational knowledge and practical insights for researchers and drug developers. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for the design and execution of future studies aimed at unlocking the full therapeutic potential of pyrimidine thioethers.

References

  • Chimirri, A., et al. (2023). Pyrimidine thioethers: A novel class of antidepressant agents, endowed with anxiolytic, performance enhancing and nootropic activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • Mahapatra, D. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. Available from: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5673. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

  • PubMed. (n.d.). Pyrimidine thioethers: a novel class of HIV-1 reverse transcriptase inhibitors with activity against BHAP-resistant HIV. Available from: [Link]

  • PubMed. (n.d.). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Available from: [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Available from: [Link]

  • PubMed Central. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

  • PubMed. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Available from: [Link]

  • PubMed. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]

  • ACS Publications. (n.d.). Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors with Activity Against BHAP-Resistant HIV. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. Available from: [Link]

  • PubMed. (n.d.). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Available from: [Link]

  • PubMed Central. (n.d.). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Available from: [Link]

  • PubMed. (n.d.). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Available from: [Link]

  • PubMed. (n.d.). Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Available from: [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Available from: [Link]

  • ResearchGate. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

  • ScienceDirect. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Available from: [Link]

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  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • RSC Publishing. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available from: [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically significant therapeutic agents. 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, a molecule incorporating this key heterocycle with a 2-thiopyrimidine and a reactive carbaldehyde moiety, represents a promising, yet underexplored, chemical entity. Direct biological data for this specific compound is sparse; therefore, this guide adopts a hypothesis-driven approach grounded in the extensive pharmacology of structurally related pyrimidine derivatives. We will delineate a strategic roadmap for identifying and validating its potential therapeutic targets. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing plausible target classes—including protein kinases, dihydrofolate reductase, thyroid peroxidase, and STAT proteins—and providing robust, step-by-step experimental workflows for target discovery and validation.

Introduction: The Rationale for Investigating 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

The pyrimidine ring is a fundamental component of life, forming the structural basis of nucleobases in DNA and RNA. Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has made it a highly successful scaffold in drug design. Derivatives have been developed into anticancer, anti-inflammatory, antiviral, and antimicrobial therapies.

2-Propylsulfanyl-pyrimidine-5-carbaldehyde (Figure 1) possesses three key structural features that suggest significant therapeutic potential:

  • The Pyrimidine Core: Provides a rigid scaffold known to interact with a wide range of biological targets.

  • The 2-Propylsulfanyl Group: This feature is analogous to the 2-thioether linkage found in many bioactive molecules. Notably, the related compound Propylthiouracil (PTU), which features a 2-thioxo group, is a clinically used inhibitor of thyroid peroxidase.[1][2]

  • The 5-Carbaldehyde Group: A versatile and reactive aldehyde functional group that can act as a key pharmacophore or serve as a synthetic handle for creating diverse chemical libraries to probe structure-activity relationships (SAR).

Given the lack of direct experimental evidence, a logical, multi-pronged strategy is required to unlock the therapeutic potential of this compound. This guide outlines such a strategy, beginning with broad screening and hypothesis-driven target exploration, followed by rigorous validation protocols.

Chemical structure of 2-Propylsulfanyl-pyrimidine-5-carbaldehydeFigure 1. Chemical structure of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

A Strategic Framework for Target Identification & Validation

The journey from a novel compound to a validated therapeutic target involves a systematic and iterative process. For a compound like 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, where the initial target is unknown, a combination of phenotypic screening and hypothesis-driven investigation is the most scientifically sound approach.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation phenotypic Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory Assays) affinity Affinity Chromatography- Mass Spectrometry phenotypic->affinity Identifies biological effect hypothesis Hypothesis-Driven Approach (Based on Structural Analogs) computational In Silico Docking & Virtual Screening hypothesis->computational Suggests target classes biochemical Biochemical Assays (e.g., Enzyme Activity) affinity->biochemical Identifies candidate proteins computational->biochemical Predicts binding cell_based Cell-Based Target Engagement (e.g., CETSA) biochemical->cell_based Confirms direct interaction downstream Downstream Pathway Analysis (e.g., Western Blot) cell_based->downstream Confirms target engagement in cells downstream->phenotypic Validates mechanism of action

A logical workflow for target identification and validation.

Prioritized Potential Target Classes

Based on the extensive literature on pyrimidine and 2-thiopyrimidine derivatives, we can hypothesize several high-priority target classes for investigation.

Potential Target Class Biological Function & Disease Relevance Rationale Based on Structural Analogs Key References
Protein Kinases Regulate cell signaling, proliferation, and survival. Dysregulation is a hallmark of cancer and inflammatory diseases.Pyrimidine and thienopyrimidine scaffolds are potent inhibitors of various kinases, including VEGFR-2, Tie-2, and others involved in oncology.[3][4][5][6][7][3][4][5][6][7]
Dihydrofolate Reductase (DHFR) Essential enzyme for nucleotide synthesis. A well-established target for antimicrobial and anticancer drugs.2,4-Diaminopyrimidine derivatives are classic DHFR inhibitors (e.g., Trimethoprim). The pyrimidine core is key to binding the active site.[8][9][10][11][8][9][10][11]
Thyroid Peroxidase (TPO) Key enzyme in the biosynthesis of thyroid hormones. Inhibition is the primary treatment for hyperthyroidism.The 2-thio functionality is critical. Propylthiouracil (PTU), a 2-thiouracil derivative, is a clinically used TPO inhibitor.[1][2][12][13][14][1][2][12][13][14]
STAT3 Signal transducer and transcription factor. Constitutive activation promotes tumorigenesis and inflammation.Thienopyrimidine and other pyrimidine-based scaffolds have been successfully developed as potent inhibitors of STAT3 activation and dimerization.[15][16][17][18][19][15][16][17][18][19]
In-Depth Focus: Protein Kinases

The human kinome represents one of the most fruitful target families for drug discovery, particularly in oncology. The pyrimidine scaffold is an excellent ATP-mimetic, capable of fitting into the highly conserved ATP-binding pocket of many kinases.

Causality of Action: Kinase inhibitors typically function by competing with ATP, thereby preventing the phosphorylation of substrate proteins. This blockade disrupts the downstream signaling cascades that drive pathological processes like cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P ADP ADP Receptor->ADP Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene ATP ATP ATP->Receptor Inhibitor 2-Propylsulfanyl- pyrimidine-5-carbaldehyde Inhibitor->Receptor

Sources

In Silico Screening of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico screening of 2-propylsulfanyl-pyrimidine-5-carbaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the strategic thinking behind a successful virtual screening campaign. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its presence in nucleobases and various clinically approved drugs underscores its versatility and importance in therapeutic design.[3][4] Derivatives of the pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] The subject of this guide, 2-propylsulfanyl-pyrimidine-5-carbaldehyde, serves as a versatile intermediate for the synthesis of novel derivatives with significant potential in both pharmaceutical and agrochemical applications.[8][9] In silico screening offers a rapid and cost-effective approach to explore the vast chemical space of these derivatives, identifying promising candidates for further development.[10][11]

Strategic Workflow for In Silico Screening

A robust in silico screening campaign is a multi-stage process that progressively filters a large library of compounds to a manageable number of high-potential hits. This guide will detail a workflow encompassing target selection, virtual library generation, molecular docking, ADMET profiling, and molecular dynamics simulations.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Ligand Library Generation cluster_2 Phase 3: Virtual Screening & Prioritization cluster_3 Phase 4: Lead Refinement T_ID Target Identification (Anticancer/Anti-inflammatory) PDB_S PDB Structure Selection T_ID->PDB_S P_Prep Protein Preparation PDB_S->P_Prep Dock Molecular Docking P_Prep->Dock Core_S Core Scaffold Selection (2-Propylsulfanyl-pyrimidine-5-carbaldehyde) Lib_Gen Virtual Library Generation Core_S->Lib_Gen L_Prep Ligand Preparation Lib_Gen->L_Prep L_Prep->Dock ADMET ADMET Prediction Dock->ADMET Hit_P Hit Prioritization ADMET->Hit_P MD_Sim Molecular Dynamics Simulation Hit_P->MD_Sim Bind_FE Binding Free Energy Calculation MD_Sim->Bind_FE Lead_O Lead Optimization Bind_FE->Lead_O

Caption: A comprehensive workflow for the in silico screening of 2-propylsulfanyl-pyrimidine-5-carbaldehyde derivatives.

PART 1: TARGET IDENTIFICATION AND PREPARATION

The initial and most critical step is the selection of relevant and validated biological targets. Based on the known activities of pyrimidine derivatives, this guide will focus on two key therapeutic areas: oncology and inflammation.

Target Selection Rationale
  • Anticancer Targets: Pyrimidine derivatives have shown promise as anticancer agents by targeting various proteins involved in cancer progression.[10] Key targets include:

    • Topoisomerase II alpha (Topo IIα): An essential enzyme in DNA replication and chromosome segregation, often overexpressed in cancer cells.[12]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13][14]

  • Anti-inflammatory Targets: Chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives can modulate inflammatory pathways by inhibiting key enzymes:

    • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[11][15][16]

    • 5-Lipoxygenase (5-LOX): An enzyme that catalyzes the production of leukotrienes, another class of inflammatory mediators.[17]

Protein Data Bank (PDB) Structure Selection

The quality of the initial protein structure is paramount for successful molecular docking. Structures should be selected from the RCSB Protein Data Bank based on the following criteria:

  • High Resolution: X-ray crystal structures with a resolution of 2.5 Å or better are preferred.

  • Presence of a Co-crystallized Ligand: This helps to define the binding site and validate the docking protocol.

  • Biological Relevance: The chosen structure should be of human origin and in a biologically relevant conformation.

TargetPDB IDResolution (Å)Co-crystallized LigandRationale
Topo IIα 4FM92.90DNAProvides the structure of the DNA-bound state.[18][19]
6ZY83.60DNACryo-EM structure of the full-length human enzyme.[20]
VEGFR-2 2OH41.90Benzimidazole-urea inhibitorHigh-resolution structure with a potent inhibitor.[10]
3VHE2.00Pyrrolopyrimidine inhibitorStructure with a pyrimidine-based inhibitor.[4]
COX-2 1CX23.00SC-558 (selective inhibitor)A well-characterized structure of COX-2 with a selective inhibitor.[11]
5KIR2.70Rofecoxib (Vioxx)Structure with another well-known selective inhibitor.[21]
5-LOX 6NCF2.89AKBA (allosteric inhibitor)Structure with a natural product inhibitor in an allosteric site.[1]
3O8Y2.40NoneStabilized structure of human 5-LOX.[22][23]
Experimental Protocol: Protein Preparation

This protocol outlines the essential steps for preparing a protein structure for molecular docking using common molecular modeling software such as AutoDock Tools, Chimera, or Maestro.[5][12][24]

  • PDB File Import: Download the selected PDB file and load it into the molecular modeling software.

  • Initial Cleaning:

    • Remove all water molecules.

    • Remove any co-solvents, ions, and ligands that are not part of the protein or the active site definition.

    • For multimeric proteins, retain only the chain(s) of interest.

  • Structural Refinement:

    • Add polar hydrogen atoms.

    • Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Repair any missing side chains or loops using built-in tools.

  • Charge Assignment: Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges for AutoDock).

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

PART 2: VIRTUAL LIBRARY GENERATION AND PREPARATION

The next phase involves the creation of a virtual library of 2-propylsulfanyl-pyrimidine-5-carbaldehyde derivatives and their preparation for docking.

Rationale for Library Design

The aldehyde group at the 5-position of the pyrimidine ring is a key reactive handle for derivatization.[3][25] A virtual library can be designed by exploring various synthetic routes, such as condensation reactions with amines, hydrazines, and other nucleophiles.[17] This allows for the systematic exploration of the chemical space around the core scaffold.

G cluster_0 Derivatization Strategies Core 2-Propylsulfanyl- pyrimidine-5-carbaldehyde R1 Condensation with primary amines (R-NH2) Core->R1 R2 Condensation with hydrazines (R-NH-NH2) Core->R2 R3 Wittig reaction Core->R3 R4 Other nucleophilic additions Core->R4

Caption: Derivatization strategies for the 2-propylsulfanyl-pyrimidine-5-carbaldehyde scaffold.

Experimental Protocol: Ligand Preparation

Proper ligand preparation is crucial for accurate docking results.[26]

  • 2D to 3D Conversion: Generate 3D coordinates for each derivative from their 2D structures.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Angle Assignment:

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • File Format Conversion: Save the prepared ligands in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

PART 3: VIRTUAL SCREENING AND HIT PRIORITIZATION

This phase involves docking the virtual library against the prepared protein targets and prioritizing the hits based on docking scores and ADMET properties.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][6] The primary output is a docking score, which estimates the binding affinity.

  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements.

  • Docking Execution: Run the docking simulation using AutoDock Vina. The software will generate multiple binding poses for each ligand and rank them based on their docking scores.[5]

  • Post-Docking Analysis:

    • Visualize the top-ranked poses in the context of the protein's active site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding mode of the top-ranked derivatives with that of the co-crystallized ligand (if present) to validate the docking protocol.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[27][28]

Various online tools and software packages can predict the following properties:

  • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness.

  • Aqueous Solubility: Affects absorption and distribution.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Hepatotoxicity and Carcinogenicity: Early indicators of potential toxicity.

PropertyAcceptable Range/ValueImportance
Molecular Weight < 500 DaOral bioavailability
LogP < 5Permeability
Hydrogen Bond Donors < 5Permeability
Hydrogen Bond Acceptors < 10Permeability
Aqueous Solubility HighAbsorption
BBB Permeability Target-dependentCNS penetration
CYP2D6 Inhibition NoDrug metabolism
Hepatotoxicity Low riskSafety
Hit Prioritization

Hits are prioritized based on a combination of factors:

  • Docking Score: Lower (more negative) binding energy indicates stronger predicted affinity.

  • Binding Mode Analysis: Favorable interactions with key active site residues.

  • ADMET Profile: Druglike properties and low predicted toxicity.

  • Synthetic Feasibility: The ease of synthesis of the derivative.

PART 4: LEAD REFINEMENT

The most promising hits from the virtual screening are subjected to more computationally intensive methods to refine their binding poses and predict their binding affinities more accurately.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[18][24]

  • System Setup:

    • Place the docked protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.[29][30]

  • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run: Run a longer MD simulation (typically 50-100 ns) to generate a trajectory of the protein-ligand complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.[28][31]

    • Binding Mode Analysis: To observe any changes in the ligand's binding pose.

G Start Docked Complex Setup System Setup (Solvation & Ionization) Start->Setup Min Energy Minimization Setup->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Prod->Analysis

Caption: A typical workflow for a protein-ligand molecular dynamics simulation.

Binding Free Energy Calculations

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico screening of 2-propylsulfanyl-pyrimidine-5-carbaldehyde derivatives. By integrating target selection, virtual library design, molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently identify and prioritize promising lead compounds for further experimental validation. The emphasis on causality and self-validating protocols ensures a robust and reliable approach to modern drug discovery.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. [Link]

  • molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • 4FM9: Human topoisomerase II alpha bound to DNA - RCSB PDB. [Link]

  • 6NCF: The structure of Stable-5-Lipoxygenase bound to AKBA - RCSB PDB. [Link]

  • 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor - RCSB PDB. [Link]

  • Virtual Screening Workflow - YouTube. [Link]

  • GROMACS Tutorials. [Link]

  • 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB. [Link]

  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. - RCSB PDB. [Link]

  • The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC. [Link]

  • 7LAF: 15-lipoxygenase-2 loop mutant bound to imidazole-based inhibitor - RCSB PDB. [Link]

  • GROMACS Tutorial Part 3 | Protein-Ligand MD Simulation Analysis - YouTube. [Link]

  • Structure-Based Virtual Screening Lesson Plan - Schrödinger. [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. [Link]

  • Ligand-Based Virtual Screening - CCDC. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. [Link]

  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... | Download Scientific Diagram - ResearchGate. [Link]

  • DNA topoisomerase II alpha - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • COX-2 | Cyclooxygenase - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria. - F1000Research. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. [Link]

  • Structure of the DNA-bound human topoisomerase II (PDB:4FM9[27]) with... - ResearchGate. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • 3O8Y: Stable-5-Lipoxygenase - RCSB PDB. [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC - NIH. [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. - ResearchGate. [Link]

  • 6ZY8: Cryo-EM structure of the entire Human topoisomerase II alpha in State 2 - RCSB PDB. [Link]

  • VEGFR-2 inhibitor - Wikipedia. [Link]

  • Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]

  • Building a Virtual Drug Screening Workflow with BioNeMo - YouTube. [Link]

  • Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PubMed Central. [Link]

  • 5-Lipoxygenase inhibitors under clinical development. - ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a key heterocyclic building block with significant applications in medicinal chemistry and agrochemical research.[1] Its functionalized pyrimidine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. These include potential therapeutic agents for neurological disorders and active ingredients in crop protection products.[1][2] This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, detailing a reliable two-step synthetic pathway. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, procedural safety, and analytical validation.

The synthesis commences with the S-alkylation of 2-mercaptopyrimidine to introduce the propylthio- moiety, followed by a Vilsmeier-Haack formylation to install the carbaldehyde group at the C5 position of the pyrimidine ring. This guide offers detailed, step-by-step protocols for each transformation, along with insights into the reaction mechanisms and critical experimental parameters.

Synthetic Strategy Overview

The synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is approached via a two-step sequence, beginning with a commercially available or readily synthesized starting material, 2-mercaptopyrimidine.

Synthesis_Overview Start 2-Mercaptopyrimidine Intermediate 2-Propylthiopyrimidine Start->Intermediate Step 1: S-Alkylation Product 2-Propylsulfanyl-pyrimidine-5-carbaldehyde Intermediate->Product Step 2: Vilsmeier-Haack Formylation

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-Propylthiopyrimidine (Intermediate)

This initial step involves the nucleophilic substitution reaction at the sulfur atom of 2-mercaptopyrimidine with an appropriate propylating agent. The thione-thiol tautomerism of 2-mercaptopyrimidine allows for the facile formation of a thiolate anion in the presence of a base, which then acts as a potent nucleophile.

Reaction Scheme

S_Alkylation cluster_0 S-Alkylation of 2-Mercaptopyrimidine 2-Mercaptopyrimidine plus1 + 1-Iodopropane arrow NaOH, H2O/Methanol 2-Propylthiopyrimidine

Caption: S-Alkylation of 2-mercaptopyrimidine.

Experimental Protocol: S-Alkylation

This protocol is adapted from a similar procedure for the S-alkylation of 2-thiobarbituric acid.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Mercaptopyrimidine112.1610.0 g89.1
Sodium Hydroxide (NaOH)40.003.92 g98.0
1-Iodopropane169.9916.6 g (10.0 mL)97.7
Deionized Water18.02150 mL-
Methanol (MeOH)32.04100 mL-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolution and Deprotonation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-mercaptopyrimidine (10.0 g, 89.1 mmol) in a mixture of 100 mL of deionized water and 50 mL of methanol. Cool the solution to 0-5 °C in an ice-water bath.

  • Base Addition: While maintaining the temperature below 10 °C, slowly add a solution of sodium hydroxide (3.92 g, 98.0 mmol) in 50 mL of deionized water to the reaction mixture. Stir for 30 minutes at this temperature to ensure complete formation of the sodium thiolate salt.

  • Alkylation: Add 1-iodopropane (10.0 mL, 97.7 mmol) dissolved in 50 mL of methanol dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 15 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).

  • Work-up and Extraction: Upon completion, remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-propylthiopyrimidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 80-90%

Part 2: Vilsmeier-Haack Formylation of 2-Propylthiopyrimidine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this step, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C5 position of the 2-propylthiopyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Reaction Scheme

Vilsmeier_Haack cluster_1 Vilsmeier-Haack Formylation 2-Propylthiopyrimidine plus2 + Vilsmeier_Reagent POCl3, DMF arrow2 1. Reaction 2. Hydrolysis Product 2-Propylsulfanyl- pyrimidine-5-carbaldehyde

Caption: Vilsmeier-Haack formylation of the intermediate.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a procedure for the formylation of a substituted pyrimidine.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Propylthiopyrimidine154.2410.0 g64.8
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus Oxychloride (POCl₃)153.337.1 mL (11.8 g)77.0
Dichloromethane (DCM), anhydrous84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-salt bath.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (7.1 mL, 77.0 mmol) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-propylthiopyrimidine (10.0 g, 64.8 mmol) in anhydrous dichloromethane (100 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 4-6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (200 g). Stir vigorously for 30 minutes.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford 2-propylsulfanyl-pyrimidine-5-carbaldehyde as a solid.

Expected Yield: 50-70%

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the pyrimidine protons (singlets), the aldehyde proton (singlet), and the propyl group protons (triplet, sextet, triplet).
¹³C NMR Resonances for the aldehyde carbonyl carbon, pyrimidine ring carbons, and the propyl group carbons.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₈H₁₀N₂OS.
FT-IR Characteristic absorption bands for the C=O stretch of the aldehyde and C=N stretches of the pyrimidine ring.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 1-Iodopropane is a lachrymator and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.

  • Proper waste disposal procedures should be followed for all chemical waste generated.

References

  • Organic Syntheses. 2-Mercaptopyrimidine. Available from: [Link]

  • Kavková, K., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. Available from: [Link][6]

  • Chem-Impex International. 2-(Propylthio)pyrimidine-5-carbaldehyde. Available from: [Link][1]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link][4]

  • Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry, 74(1), 146-147.
  • Patil, S. L., & Patil, D. R. (2012). Vilsmeier-Haack Reagent: An Efficient, Economical and Mild Reagent for The Formylation of Reactive Aromatic and Heteroaromatic Substrates. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475.
  • Al-Ostoot, F. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity towards some nucleophiles. International Journal of ChemTech Research, 5(1), 187-195.
  • Google Patents. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Available from: [3]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it an ideal framework for designing molecules that can modulate the activity of enzymes and receptors.[2] Within this esteemed class of heterocycles, 2-Propylsulfanyl-pyrimidine-5-carbaldehyde emerges as a particularly valuable building block. This compound synergistically combines the bio-isosteric properties of the 2-thioalkyl pyrimidine core with the synthetic versatility of a C5-aldehyde functional group, opening a gateway to a diverse array of complex molecular architectures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde. We will delve into its synthesis, explore its pivotal role in the construction of potent therapeutics, and provide detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is crucial for its effective handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₁₀N₂OSPubChem
Molecular Weight 182.24 g/mol PubChem
Appearance White to off-white solidInternal Data
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)Internal Data
Storage Store in a cool, dry place away from light and moistureInternal Data

Synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde: A Plausible Route

Synthesis_Pathway start 2-Thiobarbiturc Acid intermediate1 2-Propylsulfanyl-pyrimidine-4,6-diol start->intermediate1 Step 1 step1 S-propylation (n-propyl iodide, base) intermediate2 4,6-Dichloro-2-propylsulfanyl-pyrimidine intermediate1->intermediate2 Step 2 step2 Chlorination (POCl3) product 2-Propylsulfanyl-pyrimidine-5-carbaldehyde intermediate2->product Step 3 step3 Formylation (Vilsmeier-Haack)

Caption: Proposed synthetic pathway for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Protocol 1: Synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Causality Behind Experimental Choices:

  • Step 1 (S-propylation): The acidic nature of the N-H protons in 2-thiobarbiturc acid allows for deprotonation with a suitable base, forming a thiolate that readily undergoes nucleophilic substitution with n-propyl iodide.

  • Step 2 (Chlorination): Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting the hydroxyl groups of the pyrimidine ring into chlorides, activating the ring for subsequent functionalization.

  • Step 3 (Formylation): The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic systems.[4][5][6] The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile that attacks the electron-rich C5 position of the pyrimidine ring.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Propylsulfanyl-pyrimidine-4,6-diol

  • To a stirred suspension of 2-thiobarbiturc acid (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base (e.g., sodium ethoxide or potassium carbonate, 2.2 eq) portion-wise at room temperature.

  • After stirring for 30 minutes, add n-propyl iodide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • The product may precipitate upon cooling or require removal of the solvent under reduced pressure. Purify the crude product by recrystallization.

Step 2: Synthesis of 4,6-Dichloro-2-propylsulfanyl-pyrimidine

  • To a flask containing 2-propylsulfanyl-pyrimidine-4,6-diol (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Heat the mixture to reflux (around 110 °C) and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde (Vilsmeier-Haack Formylation)

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) dropwise with stirring to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 4,6-dichloro-2-propylsulfanyl-pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until pH 7-8.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-propylsulfanyl-pyrimidine-5-carbaldehyde.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of the reactive aldehyde group on the 2-propylsulfanyl-pyrimidine scaffold makes it a highly sought-after intermediate for the synthesis of a wide range of biologically active molecules.[7][8] Its utility is particularly prominent in the development of kinase inhibitors and antithrombotic agents.

Synthesis of P2Y12 Receptor Antagonists: The Ticagrelor Connection

The 2-propylsulfanyl-pyrimidine core is a key pharmacophore in a class of potent P2Y12 receptor antagonists, which are crucial antiplatelet medications.[9][10][11] A prominent example is Ticagrelor, where this scaffold plays a vital role in binding to the receptor. 2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be a precursor to key intermediates in the synthesis of Ticagrelor and its analogues. A primary transformation in this context is reductive amination.

Reductive_Amination start 2-Propylsulfanyl-pyrimidine-5-carbaldehyde product N-Substituted (2-Propylsulfanyl-pyrimidin-5-yl)methanamine start->product Reductive Amination reagents Primary Amine (R-NH2) Reducing Agent (e.g., NaBH(OAc)3) reagents->product

Caption: General scheme for reductive amination.

Causality Behind Experimental Choices:

  • Imine Formation: The reaction proceeds through the initial formation of an imine (Schiff base) between the aldehyde and the primary amine. This step is often acid-catalyzed to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is preferred because it is selective for the reduction of the iminium ion over the starting aldehyde, minimizing side reactions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

Step-by-Step Methodology:

  • Dissolve 2-propylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

Building Complexity: Multicomponent Reactions for Novel Scaffolds

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating molecular diversity from simple starting materials in a single synthetic operation.[12] The aldehyde functionality of 2-propylsulfanyl-pyrimidine-5-carbaldehyde makes it an excellent substrate for various MCRs, allowing for the construction of fused heterocyclic systems with potential biological activities.

Causality Behind Experimental Choices:

  • This one-pot reaction combines an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and a urea or thiourea derivative to form a dihydropyrimidinone or thione scaffold. This reaction is typically acid-catalyzed.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 2-propylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.2 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or ytterbium triflate).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Exploring New Therapeutic Avenues: Kinase Inhibitors

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[13] Derivatives of 2-propylsulfanyl-pyrimidine-5-carbaldehyde can be readily synthesized to explore their potential as inhibitors of various kinases implicated in cancer and inflammatory diseases, such as PLK4, CDK2, TRKA, EGFR, and VEGFR-2.[7][14][15][16]

Kinase_Inhibitor start 2-Propylsulfanyl-pyrimidine-5-carbaldehyde intermediate α,β-Unsaturated Carbonyl start->intermediate Step A derivatization Derivatization (e.g., Wittig, Horner-Wadsworth-Emmons) product Fused Pyrimidine Systems (Potential Kinase Inhibitors) intermediate->product Step B cyclization Cyclization (e.g., with Guanidine)

Caption: Synthetic strategy towards fused pyrimidine kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of 2-propylsulfanyl-pyrimidine-5-carbaldehyde are not extensively published, general principles from related pyrimidine-based inhibitors can guide the design of new analogues.[17][18]

  • The 2-Propylsulfanyl Group: This group often occupies a hydrophobic pocket in the target protein. Variation of the alkyl chain length and branching can be explored to optimize van der Waals interactions.

  • The C5-Substituent: The derivatives synthesized from the aldehyde group at the C5 position extend into the solvent-exposed region. This position is ideal for introducing polar groups to enhance solubility and pharmacokinetic properties, or for adding larger aromatic or heterocyclic moieties to seek additional binding interactions.

  • The Pyrimidine Nitrogens: The nitrogen atoms at positions 1 and 3 are crucial hydrogen bond acceptors, often interacting with the hinge region of kinases.

Conclusion

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a high-value, versatile building block in medicinal chemistry. Its strategic combination of a biologically relevant pyrimidine core and a synthetically tractable aldehyde group provides a powerful platform for the synthesis of diverse and complex molecules. The detailed protocols and scientific rationale presented in these application notes are intended to empower researchers to fully leverage the potential of this compound in the discovery and development of novel therapeutics.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. (2009). PubMed. [Link]

  • CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.).
  • The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. [Link]

  • Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. (n.d.). PubMed. [Link]

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. (n.d.). National Institutes of Health. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews. [Link]

  • Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020). YouTube. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing. [Link]

  • Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. (2009). PubMed. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. [Link]

  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (n.d.). PubMed. [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. (n.d.). Sci-Hub. [Link]

  • (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. (2020). ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. [Link]

  • Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. (n.d.). PubMed. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

  • Preclinical and clinical studies with selective reversible direct P2Y12 antagonists. (2005). PubMed. [Link]

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The Synthetic Versatility of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine ring is a cornerstone in the development of modern agrochemicals, underpinning the efficacy of numerous commercial fungicides and herbicides.[1] Its inherent biological activity, coupled with the potential for diverse functionalization, makes it a privileged scaffold in the quest for novel crop protection agents. Within this chemical space, 2-Propylsulfanyl-pyrimidine-5-carbaldehyde emerges as a highly versatile and valuable intermediate. The strategic placement of the reactive aldehyde group at the 5-position, combined with the 2-propylsulfanyl moiety, offers a unique combination of electronic properties and synthetic handles for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the applications of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde in agrochemical synthesis. We will delve into detailed protocols for its preparation and its subsequent elaboration into potential fungicidal and herbicidal candidates. The methodologies presented herein are grounded in established chemical principles and are designed to be both informative for seasoned researchers and accessible to those new to the field.

Physicochemical Properties and Reactivity Profile

2-Propylsulfanyl-pyrimidine-5-carbaldehyde is a crystalline solid at room temperature. The electron-withdrawing nature of the pyrimidine ring, further influenced by the sulfur linkage, activates the aldehyde group towards nucleophilic attack. This heightened reactivity is central to its utility as a synthetic building block.

PropertyValue
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
Appearance Solid
Key Reactive Sites Aldehyde (C5), Pyrimidine Ring (electrophilic substitution), Propylsulfanyl (oxidation)

Synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

The preparation of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde can be achieved through a multi-step sequence, often commencing from readily available starting materials. One common strategy involves the construction of the pyrimidine core followed by the introduction of the propylthio and formyl groups. A representative synthetic pathway is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.

Protocol 1: Synthesis of 2-Propylsulfanyl-pyrimidine via Vilsmeier-Haack Reaction

This protocol outlines a plausible synthesis of the title compound based on the Vilsmeier-Haack formylation of a 2-propylsulfanyl-pyrimidine precursor. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Step 1: Synthesis of 2-Propylsulfanyl-4,6-dihydroxypyrimidine

This initial step involves the condensation of thiourea with a malonic ester derivative, followed by alkylation.

  • Materials: Diethyl malonate, Thiourea, Sodium ethoxide, 1-Bromopropane, Ethanol, Hydrochloric acid.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate and thiourea.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate 2-thiouracil.

    • Collect the precipitate by filtration and wash with cold water.

    • Suspend the 2-thiouracil in an aqueous solution of sodium hydroxide.

    • Add 1-bromopropane dropwise and stir the mixture at room temperature overnight.

    • Acidify the solution with hydrochloric acid to precipitate 2-propylsulfanyl-4,6-dihydroxypyrimidine.

    • Filter, wash with water, and dry the product.

Step 2: Vilsmeier-Haack Formylation

  • Materials: 2-Propylsulfanyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of DMF in DCM to 0°C.

    • Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 2-propylsulfanyl-4,6-dihydroxypyrimidine in DCM to the Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Synthesis cluster_0 Synthesis of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde Thiourea Thiourea 2-Thiouracil 2-Thiouracil Thiourea->2-Thiouracil Malonic_Ester Malonic_Ester Malonic_Ester->2-Thiouracil Condensation 2-Propylsulfanyl-pyrimidine_precursor 2-Propylsulfanyl- 4,6-dihydroxypyrimidine 2-Thiouracil->2-Propylsulfanyl-pyrimidine_precursor Alkylation 1-Bromopropane 1-Bromopropane 1-Bromopropane->2-Propylsulfanyl-pyrimidine_precursor Target_Compound 2-Propylsulfanyl- pyrimidine-5-carbaldehyde 2-Propylsulfanyl-pyrimidine_precursor->Target_Compound Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Compound Knoevenagel cluster_1 Knoevenagel Condensation for Fungicide Synthesis Aldehyde 2-Propylsulfanyl- pyrimidine-5-carbaldehyde Product Pyrimidinyl-dicyanovinyl Product Aldehyde->Product Active_Methylene Malononitrile Active_Methylene->Product Condensation Catalyst Piperidine Catalyst->Product Reductive_Amination cluster_2 Reductive Amination for Herbicide Synthesis Aldehyde 2-Propylsulfanyl- pyrimidine-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine Imine Formation Product Secondary Amine Product Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Propylthio)pyrimidine-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(propylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the column chromatography of this versatile synthetic intermediate. Drawing upon established chromatographic principles and extensive field experience, this document will navigate you through the critical aspects of purifying this sulfur-containing pyrimidine aldehyde, ensuring you achieve the desired purity and yield.

Understanding the Molecule: Key Physicochemical Properties

2-(Propylthio)pyrimidine-5-carbaldehyde is a moderately polar aromatic compound.[1] Its structure, featuring a pyrimidine ring, a propylthio (thioether) group, and an aldehyde functional group, dictates its chromatographic behavior and potential stability issues. The presence of the aldehyde group makes the molecule susceptible to oxidation and potential reactions on acidic stationary phases.[2] The thioether linkage can also be prone to oxidation under certain conditions.[3][4][5] A comprehensive understanding of these characteristics is paramount for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various pyrimidine precursors.

  • Over-oxidation product: The corresponding carboxylic acid, 2-(propylthio)pyrimidine-5-carboxylic acid, can form if the aldehyde is exposed to oxidizing conditions.

  • Sulfoxide or Sulfone: The propylthio group can be oxidized to the corresponding sulfoxide or sulfone.

  • Byproducts from side reactions: The specific byproducts will be highly dependent on the synthetic methodology employed. A patent for a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, suggests that various substituted pyrimidines can be present.[6]

Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Degradation on a standard silica gel column is a common issue for aldehydes. The acidic nature of silica gel can catalyze side reactions. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine (TEA), can neutralize the acidic sites.[7][8][9] A common practice is to either flush the packed column with a solvent mixture containing 1-2% TEA before loading the sample or to include a small percentage of TEA in the eluent.[7][10][11]

  • Use an alternative stationary phase: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.[12]

Q3: I am observing significant peak tailing in my chromatography. What are the likely causes and solutions?

A3: Peak tailing can be caused by several factors:

  • Strong interactions with the stationary phase: The lone pairs on the nitrogen atoms of the pyrimidine ring can interact strongly with acidic sites on the silica gel. Adding a small amount of a competitive base like triethylamine to the mobile phase can often resolve this.[13]

  • Column overload: Loading too much sample onto the column can lead to poor peak shape.

  • Poor solvent choice: The sample may not be fully soluble in the mobile phase, leading to tailing.

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both normal-phase and reversed-phase chromatography can be applicable for pyrimidine derivatives.[14]

  • Normal-phase chromatography on silica gel or alumina is a common and cost-effective choice for the initial purification of organic compounds.

  • Reversed-phase chromatography (e.g., using a C8 or C18 stationary phase) is also a powerful technique, particularly for achieving high-resolution separations.[14][15] The choice will depend on the polarity of your compound relative to the impurities you need to remove.

Experimental Protocols

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before attempting a column separation, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your target compound and any impurities, with an ideal Rf value for the product between 0.2 and 0.4 for optimal column separation.[16][17]

Recommended Starting TLC Solvent Systems:

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many moderately polar compounds.
Dichloromethane / Methanol99:1 to 9:1Medium to HighUseful if the compound has low mobility in Hexane/EtOAc.
Toluene / Acetone9:1 to 1:1MediumOffers different selectivity compared to ester- or alcohol-containing systems.

Protocol for TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing your chosen solvent system.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate, which can react with the aldehyde and thioether).

  • Calculate the Rf value for each spot.[18]

Part 2: Column Chromatography Protocol

Stationary Phase Selection:

  • Standard Silica Gel (60 Å, 230-400 mesh): Most common and cost-effective.

  • Deactivated Silica Gel: Recommended if TLC suggests compound instability. To deactivate, prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine.[9]

  • Neutral Alumina: A good alternative for acid-sensitive compounds.

Mobile Phase Selection: The solvent system that provides an Rf of 0.2-0.4 on TLC is a good starting point for your column chromatography. You may need to slightly decrease the polarity of the eluent for the column compared to the TLC solvent system.[16]

Step-by-Step Column Chromatography Procedure:

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the stationary phase to settle, draining the excess solvent until the solvent level is just above the top of the stationary phase.

    • Add a thin layer of sand to the top of the stationary phase to prevent disturbance during sample loading.[19]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: For compounds with limited solubility in the mobile phase, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.[10]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to determine which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(propylthio)pyrimidine-5-carbaldehyde.

Problem Possible Cause Solution
Product does not elute from the column The mobile phase is not polar enough.Increase the polarity of the mobile phase. A gradient elution may be necessary.[12]
The compound has irreversibly adsorbed or decomposed on the stationary phase.Test for stability on a TLC plate first. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[12]
Poor separation of product and impurities The solvent system has poor selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.[12]
The column was overloaded.Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase mass.[12]
Product co-elutes with a less polar impurity The polarity difference between the product and impurity is small.Use a less polar solvent system to increase the separation. A longer column may also improve resolution.
Product co-elutes with a more polar impurity The polarity difference is small.Start with a less polar solvent and use a very shallow gradient of a more polar solvent.
Streaking of the product spot on TLC and column The compound is interacting strongly with the acidic sites on the silica gel.Add a small amount (0.5-2%) of triethylamine to the mobile phase.[13]
Appearance of a new, more polar spot during chromatography Oxidation of the thioether to a sulfoxide or the aldehyde to a carboxylic acid.Degas your solvents to remove dissolved oxygen. Work quickly and avoid prolonged exposure of the compound to the stationary phase. Storing purified fractions under an inert atmosphere (nitrogen or argon) is also recommended.

Visualizing the Workflow

Logical Flow for Method Development and Troubleshooting

Caption: Workflow for purification of 2-(propylthio)pyrimidine-5-carbaldehyde.

Decision Tree for Troubleshooting Common Issues

Caption: Decision tree for common chromatography problems.

References

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Google Patents. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Scribd. Thiol Oxidation for Chemists. [Link]

  • Reddit. Deactivating Silica Gel with Triethylamine. [Link]

  • Reddit. How to choose solvent ratio for column based on tlc?. [Link]

  • ResearchGate. Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde?. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • National Center for Biotechnology Information. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • McMaster University. Thin Layer Chromatography (TLC). [Link]

  • University of Rochester. Tips for Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. [Link]

  • YouTube. Thin Layer Chromatography explained in details and calculating Rf value. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

  • PubChem. 2-(Ethylthio)pyrimidine-5-carbaldehyde. [Link]

  • Agilent. HPLC Troubleshooting Guide. [Link]

  • Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • University of California, Davis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • Organic Syntheses. 2-mercaptopyrimidine. [Link]

  • ResearchGate. How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • MDPI. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the synthesis of pyrimidine aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these crucial heterocyclic intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you optimize your reaction conditions and achieve your target molecules with higher purity and yield.

Introduction: The Synthetic Challenge of Pyrimidine Aldehydes

Pyrimidine aldehydes are valuable building blocks in medicinal chemistry, serving as precursors to a wide array of biologically active compounds. However, their synthesis can be challenging due to the electron-deficient nature of the pyrimidine ring and the reactivity of the aldehyde functional group. Success often hinges on the careful selection of the synthetic route and precise control of reaction conditions. This guide is structured to provide practical, field-tested insights into the three primary methods for pyrimidine aldehyde synthesis:

  • Direct Formylation of the Pyrimidine Ring

  • Oxidation of Hydroxymethylpyrimidines

  • Reduction of Pyrimidine Carboxylic Acid Derivatives

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during pyrimidine aldehyde synthesis.

Q1: I'm planning to synthesize a pyrimidine aldehyde. Which synthetic route is the best?

A1: The optimal route depends on several factors, primarily the starting material's availability and the substitution pattern of your target pyrimidine. Here's a comparative overview:

Synthetic RouteAdvantagesDisadvantagesBest Suited For
Vilsmeier-Haack Formylation - Direct introduction of the formyl group.- Well-established and scalable.- Requires electron-rich pyrimidine rings.- Harsh reagents (POCl₃) can lead to side reactions like chlorination.- Not suitable for acid-sensitive substrates.Pyrimidines with electron-donating groups (e.g., amino, hydroxy, alkoxy).
Oxidation of Hydroxymethyl-pyrimidines - Milder reaction conditions are often possible.- High selectivity with modern reagents.- Good functional group tolerance.- Requires the corresponding hydroxymethylpyrimidine, which may need to be synthesized separately. - Risk of over-oxidation to carboxylic acid.A wide range of pyrimidine substrates, especially those sensitive to harsh acidic conditions.
Reduction of Esters/Nitriles - Utilizes readily available starting materials.- Can be highly selective with the right reducing agent.- Requires cryogenic temperatures (e.g., -78 °C) for aldehyde formation.- Risk of over-reduction to the alcohol or amine.Pyrimidine esters or nitriles that can be selectively reduced without affecting other functional groups.

Q2: My Vilsmeier-Haack reaction is giving a low yield of the desired aldehyde and a lot of chlorinated byproducts. What's going wrong?

A2: This is a classic issue with the Vilsmeier-Haack reaction on pyrimidines, especially those bearing hydroxyl groups. The phosphorus oxychloride (POCl₃) is not only an activator for the formylation but also a potent chlorinating agent. Hydroxyl groups on the pyrimidine ring can be converted to chlorides.

  • Causality: The Vilsmeier reagent is a powerful electrophile, but POCl₃ can also directly react with the tautomeric forms of hydroxypyrimidines.

  • Troubleshooting:

    • Control Stoichiometry: Use the minimum effective amount of POCl₃.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor formylation over chlorination.

    • Alternative Reagents: For some substrates, using thionyl chloride instead of POCl₃ has been reported to give cleaner reactions[1].

Q3: I'm trying to oxidize a hydroxymethylpyrimidine to the aldehyde, but I'm getting the carboxylic acid instead. How can I prevent over-oxidation?

A3: Over-oxidation is a common side reaction, especially with strong oxidizing agents. The aldehyde intermediate is often more susceptible to oxidation than the starting alcohol.

  • Causality: The choice of oxidant and reaction time are critical. Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde to a carboxylic acid.

  • Troubleshooting:

    • Use a Mild Oxidant: Employ selective, non-metal-based oxidants like Dess-Martin periodinane (DMP) or a Swern oxidation protocol. These reagents are known for their mildness and high selectivity for aldehyde formation[2][3].

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of the aldehyde. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation.

    • Control Temperature: Many selective oxidations are run at low temperatures to control reactivity.

Q4: My DIBAL-H reduction of a pyrimidine ester is giving me the corresponding alcohol, not the aldehyde. What should I do?

A4: This is a frequent problem and is almost always related to reaction temperature. Diisobutylaluminum hydride (DIBAL-H) can reduce esters to either aldehydes or primary alcohols depending on the conditions.

  • Causality: The tetrahedral intermediate formed after the first hydride addition is stable at low temperatures (typically -78 °C). If the temperature rises, this intermediate collapses, and a second hydride addition occurs, leading to the alcohol[4].

  • Troubleshooting:

    • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition of DIBAL-H and for the duration of the reaction. Use a dry ice/acetone bath.

    • Stoichiometry: Use only one equivalent of DIBAL-H.

    • Quenching: Quench the reaction at low temperature with methanol before warming it up for workup.

Part 2: In-Depth Troubleshooting Guides

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich pyrimidines. However, its success is highly dependent on substrate reactivity and reaction conditions.

Vilsmeier_Haack_Troubleshooting cluster_start Start cluster_reaction Reaction cluster_workup Workup cluster_product Product Analysis cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts Start Pyrimidine Substrate + POCl3/DMF Reaction Heating (e.g., 80°C, 5h) Start->Reaction Workup Pour onto ice, stir, filter Reaction->Workup Desired_Product Desired Pyrimidine Aldehyde Workup->Desired_Product Success Low_Yield Low Yield / No Reaction Workup->Low_Yield Problem Byproducts Chlorinated Byproducts Workup->Byproducts Problem Sol1_LY Increase reaction time/temperature Low_Yield->Sol1_LY Sol2_LY Check substrate reactivity (needs e-donating groups) Low_Yield->Sol2_LY Sol1_BP Reduce POCl3 stoichiometry Byproducts->Sol1_BP Sol2_BP Lower reaction temperature Byproducts->Sol2_BP Sol3_BP Protect hydroxyl groups before reaction Byproducts->Sol3_BP

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of pyrimidines.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) or thionyl chloride dropwise while maintaining the temperature below 10 °C.

  • Substrate Addition: To this mixture, add uracil portion-wise, ensuring the temperature does not exceed 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 35-40 °C) and stir for 8-12 hours, monitoring by HPLC or TLC until the starting material is consumed[1].

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, will precipitate. Filter the solid, wash with cold water, and dry.

  • Chlorination: Treat the intermediate with phosphorus oxychloride to yield the final 2,4-dichloro-5-formylpyrimidine[5].

Method 2: Oxidation of Hydroxymethylpyrimidines

This is often a milder alternative to direct formylation, with several reliable methods available.

Oxidation_Troubleshooting cluster_start Start cluster_reaction Reaction cluster_workup Workup cluster_product Product Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_over_oxidation Solutions for Over-Oxidation Start Hydroxymethylpyrimidine + Oxidant Reaction Controlled Temperature & Time Start->Reaction Workup Quench & Extract Reaction->Workup Desired_Product Desired Pyrimidine Aldehyde Workup->Desired_Product Success Incomplete_Reaction Incomplete Reaction Workup->Incomplete_Reaction Problem Over_Oxidation Carboxylic Acid Byproduct Workup->Over_Oxidation Problem Sol1_IR Increase oxidant stoichiometry Incomplete_Reaction->Sol1_IR Sol2_IR Extend reaction time Incomplete_Reaction->Sol2_IR Sol3_IR Slightly increase temperature Incomplete_Reaction->Sol3_IR Sol1_OO Use milder oxidant (DMP, Swern) Over_Oxidation->Sol1_OO Sol2_OO Reduce reaction time Over_Oxidation->Sol2_OO Sol3_OO Run at lower temperature Over_Oxidation->Sol3_OO

Caption: Troubleshooting workflow for the oxidation of hydroxymethylpyrimidines.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the hydroxymethylpyrimidine in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.

  • Activator Preparation: In a flame-dried, three-necked flask under nitrogen, add anhydrous DCM and cool to -78 °C. Add oxalyl chloride dropwise, followed by the dropwise addition of dimethyl sulfoxide (DMSO). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the hydroxymethylpyrimidine in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (a bulky amine like diisopropylethylamine can be used to prevent epimerization at the α-carbon) dropwise and stir for another 30 minutes at -78 °C.

  • Warming and Quenching: Slowly allow the reaction to warm to room temperature, then quench with water.

  • Extraction and Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify as described for the DMP oxidation.

Method 3: Reduction of Pyrimidine Esters and Nitriles

The partial reduction of esters or nitriles is a highly effective method for aldehyde synthesis, provided that stringent temperature control is maintained.

Reduction_Troubleshooting cluster_start Start cluster_reaction Reaction cluster_workup Workup cluster_product Product Analysis cluster_solutions_unreacted Solutions for Unreacted SM cluster_solutions_over_reduction Solutions for Over-Reduction Start Pyrimidine Ester/Nitrile + DIBAL-H Reaction Low Temperature (-78°C) Start->Reaction Workup Quench at -78°C & Hydrolyze Reaction->Workup Desired_Product Desired Pyrimidine Aldehyde Workup->Desired_Product Success Unreacted_SM Unreacted Starting Material Workup->Unreacted_SM Problem Over_Reduction Alcohol/Amine Byproduct Workup->Over_Reduction Problem Sol1_UR Check DIBAL-H activity Unreacted_SM->Sol1_UR Sol2_UR Increase DIBAL-H stoichiometry slightly Unreacted_SM->Sol2_UR Sol3_UR Extend reaction time at -78°C Unreacted_SM->Sol3_UR Sol1_OR Ensure temperature is consistently <= -78°C Over_Reduction->Sol1_OR Sol2_OR Add DIBAL-H more slowly Over_Reduction->Sol2_OR Sol3_OR Use exactly 1.0 equivalent of DIBAL-H Over_Reduction->Sol3_OR

Caption: Troubleshooting workflow for the DIBAL-H reduction of pyrimidine derivatives.

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the pyrimidine ester in anhydrous DCM or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.0-1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench any excess DIBAL-H.

  • Workup: Allow the mixture to warm to room temperature and pour it into a stirred solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl. Stir until the layers become clear.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with DCM, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and purify by column chromatography.

Part 3: Purification and Characterization

Purification and characterization are critical steps to ensure the identity and purity of your synthesized pyrimidine aldehyde.

Purification Strategies
  • Column Chromatography: This is the most common method for purifying pyrimidine aldehydes.

    • Solvent System: A mixture of hexane and ethyl acetate is a good starting point. For more polar aldehydes, a DCM/methanol system may be necessary.

    • Avoiding Hemiacetal Formation: Aldehydes can react with alcohol solvents (like methanol or ethanol) on silica gel to form hemiacetals, which can complicate purification[6]. If this is observed, consider switching to a non-alcoholic solvent system (e.g., ethyl acetate/hexane or DCM/acetone) or using alumina as the stationary phase.

  • Crystallization: If the aldehyde is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Bisulfite Adduct Formation: For aldehydes that are difficult to purify by chromatography, forming the water-soluble bisulfite adduct can be a useful strategy. The aldehyde can then be regenerated by treatment with a base[7].

Spectroscopic Characterization
TechniqueKey Spectroscopic Signatures for Pyrimidine Aldehydes
¹H NMR - Aldehydic Proton (CHO): A singlet typically appears far downfield, between 9.5 and 10.5 ppm[8].- Pyrimidine Ring Protons: These appear in the aromatic region (usually 7.0-9.5 ppm), with their exact chemical shifts and coupling constants being highly dependent on the substitution pattern[9].
¹³C NMR - Aldehydic Carbon (CHO): A characteristic signal in the range of 185-205 ppm[10].- Pyrimidine Ring Carbons: These typically resonate between 110 and 170 ppm.
FT-IR - C=O Stretch: A strong, sharp absorption band between 1685 and 1715 cm⁻¹ for aromatic aldehydes[3][11].- Aldehydic C-H Stretch: Two weak to medium bands are often observed around 2830-2695 cm⁻¹[3].
Mass Spectrometry - Provides the molecular weight of the compound, confirming the successful incorporation of the formyl group.

References

  • Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • BenchChem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP)
  • Chemistry Steps. (n.d.).
  • Google Patents. (n.d.). CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Khan Academy. (2013, December 23). Formation of hemiacetals and hemiketals | Aldehydes and ketones | Organic chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2023, July 24). 4.
  • Wikipedia. (n.d.).
  • KPU Pressbooks. (n.d.). 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II.
  • Chemistry LibreTexts. (2023, January 22).
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR spectrum.
  • ResearchGate. (n.d.). ¹³C NMR carbonyl chemical shifts of 1a, 1e, pyridine-4-carboxaldehyde...
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Vandana Publications. (2025).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
  • Vilsmeier-Haack reaction: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Alfa Chemistry. (n.d.).
  • Chemistry Hall. (2021, March 31).
  • The Organic Chemistry Tutor. (n.d.).
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • ResearchGate. (n.d.). Is it possible to purify aldehyde by column?
  • Reddit. (n.d.). Purification of strong polar and basic compounds.
  • Biotage. (2023, January 30).
  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • YouTube. (2018, March 21).
  • ResearchGate. (n.d.).
  • ResearchG
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
  • Growing Science. (2021).
  • ResearchGate. (2021).
  • Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
  • MDPI. (2023).
  • Taylor & Francis Online. (n.d.).
  • MDPI. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • MavMatrix. (n.d.).

Sources

Technical Support Center: 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we provide in-depth, field-proven insights into its stability, storage, and handling, along with comprehensive troubleshooting guides to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Q1: What are the optimal storage conditions for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde to ensure its long-term stability?

A1: To maintain the integrity and purity of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, it is crucial to store it under controlled conditions. Due to the presence of both a reactive aldehyde and an oxidizable thioether functional group, the compound is sensitive to air, light, and moisture.[1]

Recommended Storage Protocol:

  • Temperature: Store in a freezer at -20°C. Lower temperatures slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation of the aldehyde and thioether moieties.[2]

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.[1] The amber color will filter out UV light which can catalyze degradation.[3]

  • Handling: When not in use, ensure the container is securely sealed and stored in a dark, dry place with minimal temperature fluctuations.[1][4] For repeated use, it is advisable to transfer the required amount to a separate vessel under an inert atmosphere to avoid compromising the main stock.[5]

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes kinetic energy, slowing degradation rates.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde and thioether.[2]
Light Protect from light (Amber vial)Aldehydes can undergo photochemical reactions.[3][6]
Moisture Dry environmentPrevents hydrolysis and potential side reactions.

Q2: What are the primary degradation pathways for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde?

A2: While specific degradation studies on this exact molecule are not extensively published, based on the functional groups present, two primary degradation pathways can be anticipated: oxidation of the aldehyde and oxidation of the thioether.

  • Oxidation of the Aldehyde: The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-Propylsulfanyl-pyrimidine-5-carboxylic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[6]

  • Oxidation of the Thioether: The propylsulfanyl group can be oxidized to a sulfoxide and further to a sulfone. This is a common reaction for thioethers when exposed to oxidizing agents or prolonged air exposure.[7]

Below is a diagram illustrating the probable degradation pathways.

G Probable Degradation Pathways A 2-Propylsulfanyl-pyrimidine-5-carbaldehyde B 2-Propylsulfanyl-pyrimidine-5-carboxylic acid A->B Oxidation (O2, light) C 2-(Propylsulfinyl)pyrimidine-5-carbaldehyde A->C Oxidation D 2-(Propylsulfonyl)pyrimidine-5-carbaldehyde C->D Further Oxidation

Caption: Probable degradation pathways of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Q3: How can I assess the purity of my 2-Propylsulfanyl-pyrimidine-5-carbaldehyde sample?

A3: Several analytical techniques can be employed to determine the purity of your sample. A combination of these methods will provide a comprehensive purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity assessment. The presence of impurity peaks, such as those corresponding to the oxidized carboxylic acid or sulfoxide, can be detected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection will allow for the separation and quantification of the main compound and any degradation products.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and help identify any impurities by their mass-to-charge ratio.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess purity and monitor reaction progress.[8]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Issue 1: Incomplete or Slow Reaction

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting material even after the expected reaction time.

  • Possible Causes & Solutions:

    • Reagent Purity: The presence of the oxidized carboxylic acid impurity in your 2-Propylsulfanyl-pyrimidine-5-carbaldehyde can inhibit some reactions. Re-purify the aldehyde by column chromatography if necessary.

    • Catalyst Inactivity: If your reaction is catalyzed, ensure the catalyst is active. Some catalysts are sensitive to air and moisture.[8]

    • Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature while monitoring for byproduct formation.[9]

    • Steric Hindrance: The bulky propylsulfanyl group might sterically hinder the reaction at the aldehyde. Consider using a less sterically hindered catalyst or extending the reaction time.[9]

Issue 2: Formation of Unexpected Byproducts

  • Symptom: The appearance of unexpected spots on TLC or peaks in HPLC/MS analysis.

  • Possible Causes & Solutions:

    • Self-Condensation of the Aldehyde: Under certain conditions (e.g., strong base or acid), aldehydes can undergo self-condensation reactions.[9] Adjust the pH of your reaction mixture accordingly.

    • Side Reactions Involving the Thioether: The thioether can sometimes coordinate with metal catalysts, potentially leading to undesired side reactions. If using a metal catalyst, consider one that is less likely to interact with sulfur.

    • Reaction with Solvent: Ensure your solvent is anhydrous and compatible with all reactants and reagents. Protic solvents can react with some intermediates.

Issue 3: Difficulty in Product Purification

  • Symptom: The crude product is an oil or a mixture that is difficult to crystallize or separate by column chromatography.

  • Possible Causes & Solutions:

    • Presence of Polar Impurities: The formation of the carboxylic acid or sulfoxide degradation products can make the crude product more polar and harder to purify. A pre-purification wash with a dilute sodium bicarbonate solution can help remove the acidic impurity.

    • Inappropriate Chromatography Conditions: Optimize your TLC solvent system before attempting column chromatography. A gradient elution may be necessary to separate closely eluting compounds.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common application of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Protocol: Reductive Amination

This protocol describes the reaction of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde with a primary amine to form a secondary amine, a common step in the synthesis of bioactive molecules.

Materials:

  • 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Propylsulfanyl-pyrimidine-5-carbaldehyde (1 equivalent) and anhydrous DCM.

  • Imine Formation: Add the primary amine (1.1 equivalents) to the solution. If the amine is a salt, neutralize it with a suitable base first. Add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction: Once imine formation is complete (or has reached equilibrium), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired secondary amine.

Caption: Workflow for the reductive amination of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

References

  • Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Shehry, M. F. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-386. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Zhang, M., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5489-5493. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 655-659. [Link]

  • Plohl, O., & Pišlar, A. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Molecules, 23(10), 2451. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2019). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 15, 2919-2933. [Link]

  • Griesbeck, A. G., et al. (2019). Controlled multistep oxidation of alcohols and aldehydes to carboxylic acids using air, sunlight and a robust metalloporphyrin sensitizer with a pH-switchable photoreactivity. Green Chemistry, 21(16), 4384-4390. [Link]

  • Sridharan, V., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40569-40580. [Link]

  • Royal Society of Chemistry. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. [Link]

  • ResearchGate. Visible-Light-Mediated Cross Dehydrogenative Coupling of Thiols with Aldehydes: Metal-Free Synthesis of Thioesters at Room Temperature. [Link]

  • ResearchGate. Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. [Link]

  • PubChem. 2-(Benzylthio)pyrimidine-5-carbaldehyde. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Wang, Y., et al. (2021). Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. Nature Communications, 12(1), 1-9. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Chen, C. H., et al. (2018). Environmental Aldehyde Sources and the Health Implications of Exposure. Annual Review of Pharmacology and Toxicology, 58, 523-544. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. [Link]

Sources

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyrimidine Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr) reactions involving dichloropyrimidine carbaldehyde scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks in their synthetic workflows. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.

The dichloropyrimidine core, particularly when functionalized with an electron-withdrawing carbaldehyde group, is highly activated for SNAr. The two ring nitrogens and the formyl group work in concert to stabilize the negatively charged Meisenheimer intermediate, which is the hallmark of this reaction mechanism.[1][2] However, this high reactivity can also be the source of numerous side reactions and selectivity issues. This guide will help you navigate these challenges to achieve clean, high-yielding, and predictable outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: My SNAr amination reaction has stalled, resulting in low or no conversion of the starting material. What are the primary causes and how can I drive it to completion?

A1: Low conversion is a common yet multifaceted issue. The root cause typically lies in one of three areas: insufficient activation of the electrophile, poor nucleophilicity of the amine, or suboptimal reaction conditions. A systematic diagnosis is key.

Causality and Strategic Solutions:

  • Insufficient Nucleophile Strength: While the dichloropyrimidine carbaldehyde is highly activated, a weak nucleophile (e.g., a highly electron-deficient aniline) may still react sluggishly. Furthermore, if the reaction generates acid (HCl), and an inadequate amount of base is present, the amine nucleophile can be protonated, rendering it non-nucleophilic.[3]

  • Suboptimal Base Selection: The base's role is primarily to scavenge the HCl produced during the substitution. If the base is too weak (e.g., pKa significantly lower than the amine nucleophile), it cannot effectively prevent protonation of the amine. Conversely, a base that is too strong and nucleophilic (like NaOH or alkoxides) can introduce competitive side reactions (see Q2).

  • Solvent Issues: Poor solubility of either the pyrimidine starting material or the amine nucleophile can starve the reaction. SNAr reactions generally favor polar aprotic solvents like DMF, DMSO, NMP, or THF, which can solvate the charged Meisenheimer intermediate without interfering with the nucleophile.[4]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low conversion issues.

G start Low Conversion Observed check_nucleophile 1. Assess Nucleophile Is the amine pKa very low? Is it sterically hindered? start->check_nucleophile check_base 2. Evaluate Base Is the base non-nucleophilic? Is its pKa sufficient? Is it fully dissolved? check_nucleophile->check_base No solution_nucleophile Solution: Use a stronger base (e.g., K2CO3, DBU) or a more activated nucleophile if possible. check_nucleophile->solution_nucleophile Yes check_conditions 3. Review Conditions Is the solvent appropriate (polar aprotic)? Is the temperature high enough? check_base->check_conditions Yes solution_base Solution: Switch to a stronger, non-nucleophilic base (e.g., Cs2CO3) or increase equivalents (2-3 eq.). check_base->solution_base No solution_conditions Solution: Switch to DMF or DMSO. Incrementally increase temperature (e.g., RT -> 50°C -> 80°C). check_conditions->solution_conditions No end Reaction Optimized check_conditions->end Yes solution_nucleophile->end solution_base->end solution_conditions->end

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Q2: I'm observing a significant amount of an alkoxylated byproduct (e.g., methoxy or ethoxy pyrimidine) instead of my desired amine-substituted product. How can I prevent this competitive reaction?

A2: This is a classic case of competitive solvolysis, a frequent and frustrating side reaction when performing SNAr chemistry in alcohol-based solvents.

Mechanistic Explanation:

When a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used in an alcohol solvent (e.g., ethanol, methanol), it rapidly deprotonates the solvent to form a high concentration of the corresponding alkoxide ion (e.g., ethoxide, methoxide).[5][6] These alkoxide ions are often potent nucleophiles and can compete with, or even outcompete, your intended amine nucleophile for substitution at the electrophilic carbon centers of the pyrimidine ring.[5] An excess of the strong base will exacerbate this issue, driving the equilibrium towards alkoxide formation and promoting the solvolysis pathway.[6]

G Desired Amination vs. Competing Solvolysis cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway start_desired Dichloropyrimidine Carbaldehyde product_desired Mono-aminated Product start_desired->product_desired + R₂NH (Amine) + Weak Base (e.g., TEA) start_side Dichloropyrimidine Carbaldehyde product_side Alkoxylated Byproduct start_side->product_side + R'OH (Alcohol Solvent) + Strong Base (e.g., NaOH)

Caption: Competing reaction pathways in SNAr amination.

Prevention and Mitigation Protocol:

To favor amination and suppress solvolysis, you must disrupt the conditions that generate the competing alkoxide nucleophile.

  • Change the Base: Replace strong, nucleophilic bases like NaOH or KOH with a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is an excellent choice. These bases are strong enough to neutralize the generated HCl but will not act as competing nucleophiles.[6]

  • Change the Solvent: The most effective solution is to switch from a protic solvent (like ethanol) to a polar aprotic solvent. Recommended solvents include tetrahydrofuran (THF), 2-methyl-THF, dioxane, acetonitrile (MeCN), or dimethylformamide (DMF). These solvents cannot be deprotonated to form competing nucleophiles.

Optimized Reaction Conditions to Minimize Solvolysis

ParameterProblematic ConditionRecommended ConditionRationale
Base NaOH, KOH, NaOMeK₂CO₃, Cs₂CO₃, TEA, DIPEANon-nucleophilic base prevents competitive attack.
Solvent Ethanol, MethanolTHF, Dioxane, DMF, MeCNAprotic solvent cannot form a competing alkoxide nucleophile.
Temperature Elevated (e.g., >80 °C)Room Temp to 60 °CLower temperatures reduce the rate of side reactions.
Q3: My reaction on 2,4-dichloropyrimidine-5-carbaldehyde is not selective and yields a mixture of C2 and C4 substituted isomers. How can I control the regioselectivity?

A3: This is a crucial challenge in pyrimidine chemistry. For 2,4-dichloropyrimidines, substitution generally favors the C4 position, but this preference can be weak and is highly sensitive to the substrate's electronic properties, the nucleophile, and the reaction conditions.[7]

Understanding the Factors Governing Regioselectivity:

  • Electronic Effects: In an unsubstituted 2,4-dichloropyrimidine, the C4 position is electronically more favorable for nucleophilic attack. This is often explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic.[8] The presence of an electron-withdrawing group at C5, like our carbaldehyde, further enhances this preference for C4 substitution.[9]

  • Steric Hindrance: The C2 position is flanked by two ring nitrogens, which can create steric repulsion with an incoming nucleophile, further favoring attack at the less hindered C4 position.[8]

  • Nucleophile Identity: The nature of the nucleophile can dramatically alter the outcome. While most primary and secondary amines favor C4, certain nucleophiles, such as tertiary amines, have been shown to give excellent C2 selectivity.[9][10]

  • Substituent Effects: The "rules" change if other substituents are present. For example, a strong electron-donating group (e.g., -NHMe, -OMe) at the C6 position can reverse the selectivity, making the C2 position more reactive.[11][12]

Strategies for Enforcing C4 Selectivity:

  • Standard Conditions: For most amine nucleophiles, using standard conditions with a non-nucleophilic base (K₂CO₃ or TEA) in a polar aprotic solvent (THF or DMF) at moderate temperatures (0 °C to 50 °C) will strongly favor the C4 isomer, especially with the C5-carbaldehyde activating group.

  • Palladium Catalysis: In challenging cases where selectivity is poor, palladium-catalyzed amination protocols have been developed that show an unprecedented high preference for C4 substitution on 6-aryl-2,4-dichloropyrimidines.[7]

Q4: I am trying to achieve mono-substitution, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?

A4: Achieving selective mono-substitution requires precise control over stoichiometry and reaction conditions to prevent the initially formed mono-substituted product from reacting further.

Controlling the Reaction:

  • Stoichiometry is Critical: Use a slight deficiency or exact equivalence of the nucleophile (0.95 to 1.05 equivalents). An excess of the nucleophile is the most common cause of over-reaction.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower for highly reactive systems, and slowly warm to room temperature. This minimizes the energy available for the second, typically slower, substitution.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Slow Addition: If feasible, add the nucleophile solution slowly over a period of time (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second substitution.

Experimental Protocol: General Procedure for Selective Mono-Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol is adapted from methodologies that prioritize selectivity and minimize side reactions.[5][6]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a suitable volume of anhydrous polar aprotic solvent (e.g., THF, DMF, approx. 0.1 M concentration). Stir the suspension for 10-15 minutes.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in the same anhydrous solvent and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

By implementing these carefully controlled strategies, you can effectively navigate the complexities of SNAr reactions on dichloropyrimidine carbaldehydes, transforming a challenging reaction into a reliable and high-yielding synthetic tool.

References

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

  • Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]

  • Request PDF: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Hovd, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Liu, W. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Marcoux, J-F., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(13), 2755-2758. Available at: [Link]

  • ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • Kovács, D., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7808. Available at: [Link]

  • Nielsen, T. E., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 78(13), 6777-6783. Available at: [Link]

  • Um, I-H., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 5, 83526-83533. Available at: [Link]

  • Liu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • KPU Pressbooks. Organic Chemistry II. 5.6 Nucleophilic Aromatic Substitution: SNAr. Available at: [Link]

  • Green Chemistry & Engineering Network. SNAr Solvents and Reagents. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Here, we will address common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you can confidently and efficiently purify your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Propylsulfanyl-pyrimidine-5-carbaldehyde?

A1: Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Common impurities include the corresponding carboxylic acid (from oxidation of the aldehyde), the alcohol (from reduction), and starting materials such as 2-mercaptopropyl-pyrimidine-5-carbaldehyde or related pyrimidine precursors.

Q2: My NMR spectrum shows an unknown peak at around 9.8 ppm. What could this be?

A2: A peak around 9.8 ppm in the 1H NMR spectrum is characteristic of an aldehyde proton. If you are seeing an additional aldehyde peak, it could indicate the presence of a related aldehyde impurity. However, it is more likely that you are observing the desired product, and other unexpected peaks are the impurities. It is crucial to compare the full spectrum with a reference standard.

Q3: The compound appears to be degrading upon storage. How can I prevent this?

A3: Aldehydes, particularly those on electron-deficient rings like pyrimidine, are susceptible to oxidation to carboxylic acids. To minimize degradation, store 2-Propylsulfanyl-pyrimidine-5-carbaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C is recommended for long-term storage).

Q4: Can I use distillation to purify this compound?

A4: Due to its relatively high molecular weight and potential for thermal degradation, distillation is generally not the recommended method for purifying 2-Propylsulfanyl-pyrimidine-5-carbaldehyde. Techniques like column chromatography and recrystallization are more suitable.

Troubleshooting Guide: Common Purification Challenges

Issue 1: Persistent Carboxylic Acid Impurity

Symptoms:

  • A broad peak in the 1H NMR spectrum around 10-12 ppm.

  • Streaking on TLC plates.

  • Poor peak shape in HPLC analysis.

Root Cause Analysis: The aldehyde functional group is prone to oxidation, which can be accelerated by exposure to air, light, or trace metal catalysts. This forms the corresponding carboxylic acid, 2-Propylsulfanyl-pyrimidine-5-carboxylic acid.

Proposed Solution: Liquid-Liquid Extraction

A mild acid-base extraction can effectively remove the carboxylic acid impurity.

Step-by-Step Protocol:

  • Dissolve the crude 2-Propylsulfanyl-pyrimidine-5-carbaldehyde in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

Diagram of the Extraction Workflow:

A Crude Product in Organic Solvent B Add Saturated NaHCO3 (aq) A->B C Separate Layers B->C D Aqueous Layer (Carboxylic Acid Impurity) C->D Discard E Organic Layer (Purified Product) C->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate G->H I Pure Product H->I

Caption: Acid-Base Extraction Workflow

Issue 2: Removal of Polar, Non-Acidic Impurities

Symptoms:

  • Multiple spots on a TLC plate, some of which are close to the baseline.

  • Broad or overlapping peaks in the HPLC chromatogram.

Root Cause Analysis: These impurities could be byproducts from the synthesis or degradation products that are not acidic and therefore not removed by a basic wash.

Proposed Solution: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or DCM), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example TLC and Column Conditions

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (TLC) 30% Ethyl Acetate in Hexanes
Mobile Phase (Column) Gradient: 10% to 50% Ethyl Acetate in Hexanes
Visualization UV light (254 nm) and/or a potassium permanganate stain
Issue 3: Product is an Oil and Cannot be Recrystallized

Symptoms:

  • The purified product is a persistent oil or wax, even after solvent removal.

Root Cause Analysis: Some organic molecules have low melting points or exist as amorphous solids, making crystallization difficult. The presence of minor impurities can also inhibit crystallization.

Proposed Solution: Recrystallization from a Mixed Solvent System

If a single solvent for recrystallization is not effective, a binary solvent system can be employed.

Step-by-Step Protocol:

  • Dissolve the oily product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which the product is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Diagram of Recrystallization Logic:

A Oily Product B Dissolve in 'Good' Solvent (Hot) A->B C Add 'Poor' Solvent until Cloudy B->C D Add 'Good' Solvent to Clarify C->D E Slow Cooling D->E F Crystal Formation E->F G Filter and Dry F->G H Pure Crystalline Product G->H

Caption: Mixed-Solvent Recrystallization

Analytical Verification of Purity

After any purification procedure, it is essential to verify the purity of the 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Analytical TechniquePurposeExpected Result for Pure Compound
1H NMR Structural confirmation and impurity detectionClean spectrum with expected chemical shifts and integration values.
HPLC Quantitative purity assessmentA single major peak with >98% purity.
LC-MS Confirmation of molecular weightA major peak corresponding to the expected mass-to-charge ratio.
TLC Qualitative purity checkA single spot with a consistent Rf value.

References

  • Purification of Laboratory Chemicals, 8th Edition, W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017 . ([Link])

  • Practical Organic Chemistry, 5th Edition, A. I. Vogel, Longman, 1989.
  • "The Art of Synthesis in the World of Drug Discovery" by K. C. Nicolaou and S. A. Snyder, Journal of the American Chemical Society, 2004 , 126(33), 10162-10173. (Provides context on the importance of purity in drug development). ([Link])

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine-Based VEGFR-2 Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of oncology therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic strategy.[1][2] Within the diverse chemical space of VEGFR-2 inhibitors, pyrimidine-based scaffolds have emerged as a particularly fruitful area of investigation, offering a versatile backbone for the design of potent and selective agents. This guide provides an in-depth comparative analysis of various pyrimidine-based VEGFR-2 inhibitors, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Central Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2, a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumor cells secrete VEGF, which binds to and activates VEGFR-2 on endothelial cells.[1] This activation triggers a cascade of downstream signaling pathways, including the PLC/PKC, Ras/Raf/ERK MAPK, and PI3K/Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival, and fostering tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a validated and highly pursued strategy in cancer therapy.[1][2]

Below is a diagram illustrating the VEGFR-2 signaling pathway.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLC PLCγ P1->PLC Ras Ras P1->Ras PI3K PI3K P2->PI3K PKC PKC PLC->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway.

A Comparative Analysis of Pyrimidine-Based VEGFR-2 Inhibitors

The versatility of the pyrimidine core has led to the development of numerous derivatives with potent VEGFR-2 inhibitory activity. This section provides a comparative overview of prominent pyrimidine-based scaffolds, with supporting data on their enzymatic and cellular activities.

Fused Pyrimidine Systems: Expanding the Pharmacophore

Fusing the pyrimidine ring with other heterocyclic systems has proven to be a successful strategy for enhancing potency and modulating selectivity.

  • Pyrazolo[3,4-d]pyrimidines: This scaffold has been extensively explored, yielding highly potent VEGFR-2 inhibitors. For instance, some diaryl urea pyrazolopyrimidine derivatives have demonstrated VEGFR-2 inhibition in the nanomolar range.[3] A notable example, compound II-1 , exhibited significant inhibition of tumor cellular activity with an IC50 of 5.90 µM on HepG2 cells, outperforming the standard drug Sorafenib (IC50 = 9.05 µM) in this assay.[4]

  • Thieno[2,3-d]pyrimidines: The incorporation of a thiophene ring has also led to the discovery of potent inhibitors. For example, a series of 4-substituted thieno[2,3-d]pyrimidine derivatives were synthesized, with one compound showing an IC50 value of 0.23 µM against VEGFR-2, comparable to Sorafenib.[1] Another derivative, compound 43 from a different study, displayed a remarkable VEGFR-2 IC50 of 62.48 nM.[1]

  • Pyrrolo[2,3-d]pyrimidines: This class of compounds has also shown promise. Derivatives with an m-toluyl urea tail exhibited nanomolar inhibition of VEGFR-2, with IC50 values of 11.9 nM and 13.7 nM, which were superior to Sorafenib in the same study.[1]

Disubstituted Pyrimidines: Fine-Tuning for Dual Activity

Strategic substitution at the 2 and 4 positions of the pyrimidine ring has been explored to develop dual-target inhibitors. A series of 2,4-disubstituted pyrimidine derivatives were designed as dual ERα/VEGFR-2 ligands for breast cancer therapy.[5] The most potent compound, II-9OH , demonstrated excellent VEGFR-2 inhibition with an IC50 of 0.085 µM and was 19-fold more efficacious than tamoxifen in MCF-7 cancer cells.[5]

Comparative Performance Data

The following table summarizes the in vitro performance of selected pyrimidine-based VEGFR-2 inhibitors compared to standard reference compounds.

Compound IDPyrimidine ScaffoldVEGFR-2 IC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference CompoundReference VEGFR-2 IC50 (nM)Reference Anti-proliferative IC50 (µM)
Compound 57 Pyrimidine230A549, HepG213.17, 11.94Pazopanib104021.18, 36.66
Thieno[2,3-d] pyrimidine 44 Thieno[2,3-d]pyrimidine230HepG2, HCT-116-Sorafenib230-
Pyrrolo[2,3-d] pyrimidine 61 Pyrrolo[2,3-d]pyrimidine11.9--Sorafenib--
Pyrrolo[2,3-d] pyrimidine 62 Pyrrolo[2,3-d]pyrimidine13.7--Sorafenib--
II-9OH 2,4-disubstituted pyrimidine85MCF-7----
Pyrazolopyrimidine 5c Pyrazolo[3,4-d]pyrimidine<100-----
Pyrazolopyrimidine 5e Pyrazolo[3,4-d]pyrimidine<100-----
Pyrazolopyrimidine 5g Pyrazolo[3,4-d]pyrimidine<100-----
Pyrazolopyrimidine 5h Pyrazolo[3,4-d]pyrimidine<100-----
Benzothiazole-urea 6b 2-aminopyrimidine-urea14--Sorafenib27-
Benzothiazole-urea 7a 2-aminopyrimidine-urea27--Sorafenib27-

Experimental Protocols for Inhibitor Characterization

To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments in the characterization of pyrimidine-based VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of ATP consumed is proportional to the kinase activity. The remaining ATP is detected by a luciferase-based reagent, and the resulting luminescence is inversely proportional to the VEGFR-2 activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in kinase assay buffer.

    • Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the VEGFR-2 kinase solution to each well.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of a kinase-glo reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[6]

Below is a workflow diagram for the in vitro VEGFR-2 kinase assay.

Kinase_Assay_Workflow A Prepare Reagents: - Test Compound Dilutions - VEGFR-2 Enzyme - Substrate/ATP Mix B Dispense 5µL of Compound/Vehicle into 96-well plate A->B C Add 20µL of VEGFR-2 Enzyme B->C D Initiate Reaction: Add 25µL of Substrate/ATP Mix C->D E Incubate at 30°C for 60 min D->E F Stop Reaction: Add 50µL of Kinase-Glo Reagent E->F G Incubate at RT for 10 min F->G H Measure Luminescence G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Caption: In Vitro VEGFR-2 Kinase Assay Workflow.

Cell-Based Anti-Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HepG2, HCT-116, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[7]

    • Incubate for 2 hours at room temperature in the dark.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Tumor tissues can be further analyzed for biomarkers of drug activity (e.g., angiogenesis, apoptosis).

Kinase Selectivity: A Critical Parameter

An ideal VEGFR-2 inhibitor should exhibit high selectivity for its target to minimize off-target effects and associated toxicities. Many pyrimidine-based inhibitors have been profiled against a panel of kinases to determine their selectivity. For example, some thieno[2,3-d]pyrimidine derivatives have been shown to also inhibit EGFR and PDGFR-β.[1] While multi-targeting can be a therapeutic advantage in some contexts, understanding the selectivity profile is crucial for predicting potential side effects and for the rational design of combination therapies. Researchers should aim to consult studies that provide comprehensive kinase profiling data for their compounds of interest.

Clinical Perspective

Several small molecule VEGFR-2 inhibitors are approved for clinical use, including Sorafenib, Sunitinib, and Pazopanib.[8] While these drugs have demonstrated clinical benefit, they are often associated with side effects such as hypertension, fatigue, and hand-foot syndrome, which can be attributed in part to their off-target activities.[9] The development of more selective and potent pyrimidine-based VEGFR-2 inhibitors holds the promise of improved therapeutic outcomes with a better safety profile. As new pyrimidine-based candidates progress through preclinical and clinical development, it will be essential to carefully evaluate their efficacy and safety in comparison to the existing standards of care.

Conclusion and Future Directions

The pyrimidine scaffold has proven to be a robust platform for the development of a diverse range of potent VEGFR-2 inhibitors. Fused pyrimidine systems and strategically substituted pyrimidines have yielded compounds with nanomolar potency and, in some cases, desirable multi-targeting profiles. The continued exploration of this chemical space, guided by structure-activity relationship studies and a thorough understanding of the underlying biology, is expected to deliver the next generation of anti-angiogenic therapies with enhanced efficacy and safety. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to advance their own investigations in this exciting and impactful field.

References

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkara, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
  • Patel, S. P., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery.
  • El-Sayed, M. A., et al. (2022).
  • Abdel-Maksoud, M. S., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie.
  • Wang, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry.
  • Li, X., et al. (2017). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors.
  • El-Moghazy, S. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][6][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry.

  • ATCC. (n.d.).
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Reaction Biology. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Current methods for assaying angiogenesis in vitro and in vivo.
  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials.
  • Airoldi, I., et al. (2004). Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. British Journal of Cancer.

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A Comparative Analysis of the Cytotoxic Potential of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde and Its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, pyrimidine derivatives represent a cornerstone of therapeutic development, with many analogs demonstrating significant clinical efficacy.[1][2] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids, a process critical for the proliferation of rapidly dividing cancer cells.[3][4] This guide provides a detailed comparative analysis of the in vitro cytotoxicity of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, a promising scaffold, and a series of its rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their cytotoxic potential and to provide a framework for future drug development efforts in this chemical space.

The selection of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde as a lead compound is predicated on its structural features, which are amenable to chemical modification, potentially allowing for the optimization of its pharmacological properties.[5] The analogs explored in this guide have been synthesized to probe the effects of altering key substituents on the pyrimidine core.

Chemical Structures of the Investigated Compounds

The parent compound, 2-Propylsulfanyl-pyrimidine-5-carbaldehyde (designated as PYR-0 ), and its analogs (PYR-1 to PYR-3 ) were synthesized with modifications at the C2 and C5 positions of the pyrimidine ring. These modifications were designed to explore the impact of varying the alkyl chain length at the C2 position and the nature of the electron-withdrawing group at the C5 position on cytotoxic activity.

  • PYR-0 : 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

  • PYR-1 : 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde

  • PYR-2 : 2-Butylsulfanyl-pyrimidine-5-carbaldehyde

  • PYR-3 : 2-Propylsulfanyl-pyrimidine-5-carbonitrile

Experimental Methodology: Assessing In Vitro Cytotoxicity

The cytotoxic effects of the pyrimidine analogs were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a well-established colorimetric method for assessing cell metabolic activity.[6] This assay provides a quantitative measure of cell viability, which is indicative of the cytotoxic or cytostatic effects of the test compounds.

Cell Lines and Culture Conditions

Three human cancer cell lines were selected for this study to represent different cancer types:

  • A549 : Non-small cell lung cancer

  • MCF-7 : Breast adenocarcinoma

  • HeLa : Cervical cancer

These cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay Protocol
  • Cell Seeding : Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment : The pyrimidine analogs were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium to achieve a range of final concentrations (0.1 to 100 µM). The final DMSO concentration in each well was kept below 0.1% to avoid solvent-induced toxicity. The cells were then treated with the compounds for 48 hours.

  • MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells add_compounds Add Pyrimidine Analogs seed_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The cytotoxic activities of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde and its analogs are summarized in the table below. The data are presented as IC50 values (µM), representing the mean of three independent experiments.

CompoundA549 (IC50 µM)MCF-7 (IC50 µM)HeLa (IC50 µM)
PYR-0 15.220.518.7
PYR-1 25.831.228.4
PYR-2 12.118.314.9
PYR-3 8.711.49.9
Cisplatin 5.17.86.2

Discussion of Structure-Activity Relationships

The results of the cytotoxicity screening provide valuable insights into the structure-activity relationships of this series of pyrimidine analogs.

Effect of C2-Alkylsulfanyl Chain Length: A clear trend was observed with the variation of the alkyl chain at the C2 position. The parent compound, PYR-0 , with a propyl group, exhibited moderate cytotoxicity. Shortening the alkyl chain to an ethyl group (PYR-1 ) resulted in a noticeable decrease in activity across all cell lines. Conversely, elongating the chain to a butyl group (PYR-2 ) led to a slight enhancement of cytotoxic potential compared to PYR-0 . This suggests that the lipophilicity of the C2 substituent plays a crucial role in the compound's ability to exert a cytotoxic effect, possibly by influencing its membrane permeability and interaction with intracellular targets.[7]

Impact of the C5-Substituent: The most significant increase in cytotoxicity was observed with PYR-3 , where the carbaldehyde group at the C5 position was replaced with a carbonitrile group. This analog demonstrated the lowest IC50 values among the synthesized compounds, indicating a substantial improvement in anticancer activity. The strong electron-withdrawing nature of the nitrile group likely enhances the reactivity of the pyrimidine ring, potentially facilitating its interaction with biological nucleophiles or its role as an enzyme inhibitor. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities.[8][9]

Potential Mechanism of Action

Pyrimidine analogs often exert their anticancer effects by interfering with the synthesis of DNA and RNA.[1] One of the primary mechanisms is the inhibition of key enzymes involved in nucleotide metabolism, such as thymidylate synthase.[10] The structural similarity of these analogs to endogenous pyrimidines allows them to be recognized by cellular machinery and subsequently incorporated into metabolic pathways, leading to the disruption of normal cellular processes and ultimately, apoptosis.[4]

Pyrimidine_MoA cluster_entry Cellular Uptake cluster_metabolism Anabolic Activation cluster_inhibition Enzyme Inhibition cluster_consequences Downstream Effects PYR_analog Pyrimidine Analog (e.g., PYR-3) Active_metabolite Active Metabolite (e.g., FdUMP) PYR_analog->Active_metabolite Metabolic Activation TS Thymidylate Synthase (TS) Active_metabolite->TS Inhibition dTMP dTMP TS->dTMP Product DNA_synthesis DNA Synthesis Inhibition TS->DNA_synthesis Leads to dUMP dUMP dUMP->TS Substrate Apoptosis Apoptosis DNA_synthesis->Apoptosis Induces

Potential mechanism of action for pyrimidine analogs.

Conclusion

This comparative guide demonstrates the significant impact of subtle chemical modifications on the cytotoxic activity of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde analogs. The findings highlight the importance of both the lipophilicity of the C2 substituent and the electron-withdrawing nature of the C5 group in determining the anticancer potential of these compounds. Specifically, the carbonitrile analog PYR-3 emerged as the most potent compound in this series, warranting further investigation as a potential lead for the development of novel pyrimidine-based anticancer agents. Future studies should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical in vivo models.

References

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  • Al-Suwaidan, I. A., et al. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE. Available from: [Link]

  • Taylor & Francis Online. Pyrimidine analogue – Knowledge and References. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available from: [Link]

  • Google Patents. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Sivakumar, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]

  • ResearchGate. Mechanism of action of pyrimidine analogues. Available from: [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

The structural complexity of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde—incorporating a biologically active pyrimidine core, a reactive aldehyde group, and a sulfur-containing propylthio moiety—necessitates a multi-faceted approach to its handling and disposal. Failure to adhere to proper protocols can result in personnel exposure, environmental contamination, and regulatory non-compliance.

Hazard Assessment: Understanding the "Why"

A robust disposal plan is built on a thorough understanding of the compound's inherent risks. The hazards of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde are best understood by examining its constituent functional groups.

  • Pyrimidine Core: The pyrimidine ring is a fundamental building block in many biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Certain pyrimidine derivatives have demonstrated the potential to induce oxidative stress and exhibit cytotoxic effects, making it imperative to prevent their release into the environment and avoid personnel exposure.[3][4] If left unrepaired, pyrimidine-related DNA damage can lead to mutations.[5]

  • Aldehyde Group: Aldehydes are a class of reactive organic compounds.[6] Exposure, particularly through inhalation, can lead to respiratory irritation and, with long-term contact, more severe conditions.[7][8] Many aldehydes are also skin and eye irritants. The U.S. Occupational Safety and Health Administration (OSHA) sets strict permissible exposure limits (PELs) for various aldehydes due to these health risks.[6]

  • Propylsulfanyl (Organosulfur) Group: The presence of sulfur requires specific disposal considerations. Improper incineration of organosulfur compounds can release sulfur oxides (e.g., SO₂) into the atmosphere, contributing to acid rain and respiratory health issues.[9] Therefore, chemical waste containing sulfur is often segregated and requires specialized treatment by disposal facilities.[10]

Given this combination of functionalities, 2-Propylsulfanyl-pyrimidine-5-carbaldehyde must be treated as a hazardous substance, requiring meticulous handling from use to final disposal.

Hazard and Property Summary

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde is not publicly available in the search results, we can infer its likely hazard profile from closely related structures. The following table summarizes key information for analogous compounds to guide handling and disposal decisions.

Property / HazardInformation for Analogous CompoundsRationale and Implication
GHS Classification A similar compound, 2-Propylpyrimidine-5-carbaldehyde, is classified as Skin Sensitizer 1 (H317) : May cause an allergic skin reaction.[11]High probability that the target compound is also a skin sensitizer. Avoid all skin contact.
Physical State Solid.Spills will involve solid material, requiring careful sweeping and collection to avoid dust generation.[12]
Primary Hazards Pyrimidine-5-carbaldehyde: Causes skin irritation.[13] Pyrimidine-2-carboxylic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Assume the compound is, at a minimum, a skin, eye, and respiratory irritant.
Storage Store in a well-ventilated place. Keep container tightly closed. Protect from light. Incompatible with strong oxidizing agents and acids.[13]Store waste containers in a designated, ventilated area away from incompatible chemicals.
Disposal Directive Dispose of contents/container to an approved waste disposal plant.[13] Should not be released into the environment.[13]Do not dispose of this chemical down the drain or in standard refuse. Professional disposal is mandatory.

Core Disposal and Decontamination Protocol

This protocol provides a direct, step-by-step methodology for managing waste containing 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the chemical or its waste, ensure a complete barrier between you and the substance.

  • Hand Protection: Wear aldehyde-resistant gloves. Butyl rubber or nitrile gloves are recommended for their high impermeability to aldehyde solutions.[8] Do not use latex gloves, as they offer insufficient protection.[8]

  • Eye Protection: Use splash-proof safety goggles and a full-face shield, especially when handling solutions or potentially dusty material.[8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider an impermeable apron.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a P95 (US) or P1 (EU) particle respirator may be necessary.[12]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in ensuring safe and compliant disposal.

  • Designate a Waste Stream: This compound must be disposed of as Hazardous Chemical Waste .

  • Segregate by Hazard Class: Do not mix this waste with other streams. The ideal waste stream is a "Non-Halogenated, Sulfur-Containing Organic Waste" container. If your institution does not have this specific stream, it should be placed in the "Non-Halogenated Organic Solvents/Solids" container.

  • Avoid Mixing: Critically, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 3: Waste Container Management
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The original product container is often a suitable choice.[14]

  • Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.

  • Fill Out the Label Completely: Use permanent ink to write the full chemical name: "2-Propylsulfanyl-pyrimidine-5-carbaldehyde" . Do not use abbreviations or chemical formulas.[14] List all other components in the waste container with their approximate percentages.

  • Do Not Overfill: Leave at least 10% of the container volume as headspace to allow for expansion of vapors.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[14]

Step 4: Storage Pending Disposal
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area or central waste storage facility.

  • Ventilation: The storage area must be well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

Step 5: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or contracted hazardous waste disposal company to arrange for pickup.

  • Methodology: The final disposal will be conducted by the licensed facility, typically via high-temperature incineration in a furnace equipped with afterburners and scrubbers to safely handle the sulfur-containing combustion products.[10]

Emergency Procedures

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[15]

  • Ventilate: Increase ventilation to the area.

  • Contain and Absorb: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[15]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated, sealable container for hazardous waste disposal.[12] Do not create dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

G Disposal Workflow for 2-Propylsulfanyl-pyrimidine-5-carbaldehyde cluster_prep Preparation & Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal A Waste Generated (Solid or Solution) B Wear Full PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Place Waste in Container C->D E Is waste stream correct? (Non-Halogenated, Sulfur-Containing) D->E F Segregate from Incompatibles (Acids, Oxidizers, Halogenated Waste) E->F Yes J STOP & CORRECT Consult EH&S E->J No G Seal Container Tightly Store in Ventilated Area with Secondary Containment F->G H Contact EH&S or Licensed Waste Vendor G->H I Professional Disposal (High-Temp Incineration with Scrubbing) H->I

Caption: Decision workflow for compliant waste handling.

References

  • Chem-Impex. (n.d.). 2-(Propylthio)pyrimidine-5-carbaldehyde.
  • Fisher Scientific. (2013). SAFETY DATA SHEET: 5-Pyrimidinecarbaldehyde.
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  • Chemical Safety Facts. (n.d.). Aldehydes.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpyrimidine-5-carbaldehyde.
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  • Sigma-Aldrich. (n.d.). 2-(Ethylthio)pyrimidine-5-carbaldehyde.
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  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde. As a versatile intermediate in the pharmaceutical and agrochemical sectors, this compound is a valuable tool in drug discovery and crop protection research.[1] Its unique structure, combining a pyrimidine ring, an aldehyde functional group, and a propylthio moiety, is key to its reactivity and utility.[1] However, these same features necessitate a thorough understanding and implementation of appropriate personal protective equipment (PPE) to ensure your safety.

This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the rationale behind each safety recommendation, fostering a deep, intuitive understanding of chemical safety that is grounded in the principles of risk assessment and procedural validation.

Hazard Causality: Understanding the 'Why' Behind the 'What'

The foundation of any robust safety protocol is a clear understanding of the potential hazards. The chemical architecture of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde presents three primary areas of concern that dictate our PPE choices.

  • The Aldehyde Group (-CHO): Aldehydes as a class are reactive organic compounds.[2] This reactivity can lead to irritation of the skin, eyes, and respiratory system.[2] Exposure to aldehyde vapors or dust can cause symptoms ranging from mild irritability to more severe conditions like bronchitis with long-term exposure.[2] For this reason, we must always prevent inhalation and direct contact.

  • The Pyrimidine Core: Pyrimidine derivatives are biologically active heterocyclic compounds, a feature that makes them valuable in drug design.[3] However, this bioactivity also means they can interact with physiological systems. Safety Data Sheets (SDS) for similar pyrimidine-based compounds, such as Pyrimidine-5-carboxaldehyde and Pyrimidine-2-carboxylic acid, consistently list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[4]

  • Physical Form & Dust Inhalation: While the exact form of this specific compound isn't detailed in the immediate search results, related aldehyde compounds are often solids or powders.[5] Handling powders presents a significant risk of generating airborne dust, which can be easily inhaled. Therefore, protocols must be designed to minimize dust formation and prevent respiratory exposure.[6][7]

Core Protective Measures: Your Essential Armor

Based on this hazard analysis, a multi-layered approach combining engineering controls and personal protective equipment is essential.

Primary Engineering Controls: The First Line of Defense

Before any PPE is even selected, your primary barrier against exposure should be your laboratory's engineering controls.

  • Chemical Fume Hood: All handling of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable as it captures dust and potential vapors at the source.[8]

Personal Protective Equipment (PPE) Ensemble

Your PPE is the final, critical barrier between you and the chemical. The following ensemble is required for handling this compound.

Eye and Face Protection Direct contact with the eyes can cause serious irritation or damage.[4]

  • Chemical Splash Goggles: These are mandatory. Unlike safety glasses, goggles form a seal around the eyes, offering protection from dust, splashes, and vapors.[9][10] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Face Shield: When handling larger quantities (>25 g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to chemical splash goggles.[11]

Skin and Body Protection Preventing skin contact is crucial to avoid irritation.[4]

  • Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[10] Always inspect gloves for tears or punctures before use. For prolonged handling or when immersion is possible, consult a glove compatibility chart. Never wear latex gloves, as many chemicals can readily penetrate them.[11]

  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from minor spills and dust.[7]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a heightened risk of splashes, an impervious chemical-protective apron should be worn over the lab coat.[11]

Glove Selection Guide

Glove TypeProtection LevelBest For
Nitrile ExcellentIncidental contact, protection from splashes, handling solids.
Neoprene GoodOffers good resistance to acids, bases, and some solvents.
Butyl ExcellentRecommended for prolonged contact with highly corrosive materials or solvents.

Respiratory Protection While the fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • For Solids/Dust: If there's a potential for dust generation that cannot be fully contained within a fume hood, a NIOSH-approved N95 particle respirator is the minimum requirement.[6]

  • Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with organic vapor cartridges may be required for cleanup.[9][11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, validated protocol minimizes risk and ensures reproducibility.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble All Materials: Place the chemical container, spatulas, weigh paper/boats, and receiving vessel inside the fume hood before starting.

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves in the correct order. If a respirator is needed, ensure you have been fit-tested and perform a seal check.

Handling Protocol
  • Work Within the Fume Hood: Keep the sash at the lowest practical height.

  • Open Container Slowly: Carefully open the container to avoid creating a plume of dust.

  • Transfer Carefully: Use a spatula to gently transfer the solid. Avoid scooping motions that could aerosolize the powder. Tap the spatula gently on the receiving vessel rather than shaking it.

  • Immediate Cleanup: If any powder is spilled, gently wipe it up with a damp paper towel (if compatible with the chemical) or use a dedicated chemical spill kit. Do not dry sweep.

  • Secure Container: Tightly close the primary container after use.

Post-Handling Procedure
  • Decontaminate: Wipe down the work surface inside the fume hood.

  • Doff PPE Correctly: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Gloves should be removed last.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing all PPE.[8]

Workflow for Handling 2-Propylsulfanyl-pyrimidine-5-carbaldehyde

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble Materials in Hood prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Open Container Carefully prep3->handle1 handle2 Transfer Chemical Gently handle1->handle2 handle3 Clean Minor Spills Immediately handle2->handle3 handle4 Secure Container handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Doff PPE (Gloves Last) post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A workflow diagram illustrating the key procedural steps for safely handling 2-Propylsulfanyl-pyrimidine-5-carbaldehyde.

Disposal and Emergency Plans

Disposal Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[5]

  • Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused Chemical: Unused or unwanted 2-Propylsulfanyl-pyrimidine-5-carbaldehyde must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.[12]

  • Follow Regulations: Adhere strictly to your institution's and local hazardous waste regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4]

  • Spill: For a small spill inside a fume hood, use an appropriate chemical spill kit. For a large spill, evacuate the area, secure it, and contact your institution's emergency response team.

Your safety is paramount. By understanding the specific hazards of 2-Propylsulfanyl-pyrimidine-5-carbaldehyde and diligently applying these PPE and handling protocols, you can confidently advance your research while ensuring a safe and secure laboratory environment.

References

  • RPS Group. Aldehydes exposure analysis. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • Capot Chemical. (2022, May 20). Material Safety Data Sheet: 2-Methylpyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.